Ethyl trans-4-bromocinnamate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-bromophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOKYIPLSLPRTC-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-53-1, 15795-20-7 | |
| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl trans-4-bromocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 4-bromocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl trans-4-bromocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl trans-4-bromocinnamate, an important intermediate in organic synthesis and drug discovery. This document details common synthetic methodologies, including experimental protocols, and presents key characterization data in a structured format for easy reference.
Physicochemical Properties
This compound is a clear, colorless to yellow liquid at room temperature.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrO₂ | [2] |
| Molecular Weight | 255.11 g/mol | [2] |
| Boiling Point | 180 °C at 18 mmHg | [1] |
| Density | 1.359 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.596 | [1] |
| CAS Number | 24393-53-1 |
Synthetic Methodologies
The synthesis of this compound can be achieved through several established synthetic routes. The most common and effective methods include the Horner-Wadsworth-Emmons reaction, the Wittig reaction, and Fischer esterification.
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, favoring the formation of the (E)-isomer, which corresponds to the trans configuration in this case.[3] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.[3]
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol:
-
Preparation of the Phosphonate Carbanion: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a suitable base is suspended in an anhydrous solvent (e.g., tetrahydrofuran). Commonly used bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃). Triethyl phosphonoacetate is then added dropwise to the suspension at 0 °C. The mixture is stirred for a period to allow for the complete formation of the phosphonate carbanion.
-
Reaction with Aldehyde: A solution of 4-bromobenzaldehyde in the same anhydrous solvent is added dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4][5][6]
Wittig Reaction
The Wittig reaction provides another reliable method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide.[7][8] For the synthesis of this compound, a stabilized ylide, (carbethoxymethylene)triphenylphosphorane, is reacted with 4-bromobenzaldehyde.[7][8]
Reaction Scheme:
Caption: Wittig reaction for this compound.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 4-bromobenzaldehyde is dissolved in an appropriate solvent (a solvent-free reaction is also possible).[7][9]
-
Addition of Ylide: (Carbethoxymethylene)triphenylphosphorane is added to the solution of the aldehyde. The mixture is stirred at room temperature.
-
Reaction Monitoring and Work-up: The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is worked up.[9]
-
Purification: The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a non-polar solvent mixture (e.g., hexanes/ether).[7] Further purification of the desired this compound can be achieved by column chromatography or recrystallization.[4][5][6][10]
Fischer Esterification
Fischer esterification is a classic method for producing esters by the acid-catalyzed reaction of a carboxylic acid with an alcohol.[11][12][13][14] In this case, 4-bromocinnamic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[11][12][14]
Reaction Scheme:
Caption: Fischer esterification of 4-bromocinnamic acid.
Experimental Protocol:
-
Reaction Setup: 4-Bromocinnamic acid is dissolved in a large excess of absolute ethanol. A catalytic amount of concentrated sulfuric acid is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the product.[13] The reaction can be monitored by TLC.
-
Work-up: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by washing with brine.[12]
-
Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by distillation under reduced pressure or by column chromatography.[4][5][6][15]
Characterization Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.65 | Doublet | 1H | Vinylic proton (Ar-CH=) |
| ~7.50 | Multiplet | 4H | Aromatic protons |
| ~6.40 | Doublet | 1H | Vinylic proton (=CH-COOEt) |
| ~4.25 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) |
| ~1.30 | Triplet | 3H | Methyl protons (-O-CH₂-CH₃) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~166 | Carbonyl carbon (C=O) |
| ~143 | Vinylic carbon (Ar-CH=) |
| ~134 | Aromatic carbon (C-Br) |
| ~132 | Aromatic carbons |
| ~129 | Aromatic carbons |
| ~123 | Vinylic carbon (=CH-COOEt) |
| ~61 | Methylene carbon (-O-CH₂) |
| ~14 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1715 | Strong | C=O stretching (ester) |
| ~1635 | Medium | C=C stretching (alkene) |
| ~1600, ~1485 | Medium-Weak | C=C stretching (aromatic) |
| ~1250, ~1170 | Strong | C-O stretching (ester) |
| ~980 | Strong | =C-H bending (trans alkene) |
| ~820 | Strong | C-H bending (para-substituted aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 254/256 | Molecular ion peak (M⁺, due to ⁷⁹Br and ⁸¹Br isotopes) |
| 209/211 | [M - OCH₂CH₃]⁺ |
| 181/183 | [M - COOCH₂CH₃]⁺ |
| 102 | [C₇H₆]⁺ fragment |
Logical Relationships
The synthesis of this compound involves the formation of key bonds and the assembly of specific structural motifs.
Caption: Key structural contributions in the synthesis.
This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications.
References
- 1. This compound 98 24393-53-1 [sigmaaldrich.com]
- 2. This compound | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. webassign.net [webassign.net]
- 8. webassign.net [webassign.net]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. cerritos.edu [cerritos.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-bromocinnamate, with the CAS number 24393-53-1, is an organic compound that holds significance in various fields of chemical research and development, including as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a bromine-substituted phenyl group conjugated with an ethyl acrylate moiety, makes it a subject of interest for studies in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical workflows for its characterization.
Physical and Chemical Properties
This compound is typically a clear yellow liquid at room temperature.[2] It is soluble in many organic solvents. The following tables summarize its key physical and chemical properties.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1][2] |
| Molecular Weight | 255.11 g/mol | [1][3] |
| Appearance | Clear yellow liquid | [2] |
| Boiling Point | 180 °C at 18 mmHg | [3] |
| Density | 1.359 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.596 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [3] |
Table 2: Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the expected spectral data.
| Spectroscopy | Data |
| ¹H NMR | Spectral data is available.[1][2] |
| ¹³C NMR | Spectral data is available.[1][2] |
| Infrared (IR) | Neat IR spectral data is available.[1] |
| Mass Spectrometry (MS) | GC-MS data is available.[1] |
Experimental Protocols
The synthesis and purification of this compound can be achieved through several established organic chemistry reactions. Below are detailed protocols for its preparation via the Wittig reaction and Fischer esterification, followed by a standard purification method.
Synthesis via Wittig Reaction
The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes from aldehydes and phosphorus ylides.[4][5] This protocol is adapted from a general procedure for the synthesis of ethyl cinnamate.[5]
Reaction Scheme:
Procedure:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (carbethoxymethylene)triphenylphosphorane (1.15 equivalents).
-
Add 4-bromobenzaldehyde (1.00 equivalent) to the flask.
-
Stir the mixture at room temperature. The reaction is often solvent-free and proceeds as a paste or melt.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% ethyl acetate in hexanes).
-
Upon completion, add hexanes to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.
-
Stir the suspension for a few minutes and then filter the solid.
-
Wash the solid with a small amount of cold hexanes.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.
Synthesis via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6][7] This protocol is adapted from a general procedure for the esterification of cinnamic acids.[8]
Reaction Scheme:
Procedure:
-
To a 100 mL round-bottom flask, add trans-4-bromocinnamic acid (1.00 equivalent) and absolute ethanol (excess, can be used as the solvent).
-
Add a magnetic stir bar to the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 1-2 hours.[7]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
Column chromatography is a standard method for the purification of organic compounds.[9]
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthesis workflow for this compound via Wittig reaction.
Caption: Analytical workflow for the characterization of this compound.
References
- 1. This compound | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(24393-53-1) 1H NMR [m.chemicalbook.com]
- 3. This compound 98 24393-53-1 [sigmaaldrich.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. webassign.net [webassign.net]
- 6. cerritos.edu [cerritos.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. athabascau.ca [athabascau.ca]
- 9. public.websites.umich.edu [public.websites.umich.edu]
Spectroscopic Analysis of Ethyl trans-4-bromocinnamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of Ethyl trans-4-bromocinnamate, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a structured format for clarity and comparative analysis.
Spectroscopic Data Summary
The key spectroscopic data for this compound are summarized in the tables below. These values are compiled from various spectral databases and literature sources.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.63 | d | 16.0 | 1H | H-α |
| 7.52 | d | 8.5 | 2H | H-2', H-6' |
| 7.40 | d | 8.5 | 2H | H-3', H-5' |
| 6.44 | d | 16.0 | 1H | H-β |
| 4.25 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.33 | t | 7.1 | 3H | -OCH₂CH₃ |
Note: Assignments are based on typical chemical shifts and coupling constants for similar structures.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C=O |
| 143.1 | C-α |
| 133.5 | C-4' |
| 132.2 | C-2', C-6' |
| 129.5 | C-3', C-5' |
| 123.6 | C-1' |
| 118.9 | C-β |
| 60.7 | -OCH₂CH₃ |
| 14.3 | -OCH₂CH₃ |
Note: Assignments are based on typical chemical shifts for similar structures.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1715 | Strong | C=O stretch (α,β-unsaturated ester) |
| ~1635 | Medium | C=C stretch (alkene) |
| ~1590, 1485 | Medium | C=C stretch (aromatic) |
| ~1270, 1170 | Strong | C-O stretch (ester) |
| ~1070 | Strong | C-Br stretch |
| ~980 | Strong | =C-H bend (trans alkene) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 254/256 | ~95/95 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes) |
| 209/211 | 100/100 | [M - OCH₂CH₃]⁺ |
| 181/183 | ~40/40 | [M - COOCH₂CH₃]⁺ |
| 102 | ~70 | [C₈H₆]⁺ |
Note: The presence of bromine is indicated by the characteristic M/M+2 isotopic pattern with approximately equal intensities.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Ensure the crystal surface is completely covered.
-
-
Sample Preparation (Neat/Thin Film):
-
Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C=O, C=C, C-O, C-Br).
-
Compare the observed frequencies with standard IR correlation charts.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).
-
The separated components elute from the column and enter the mass spectrometer.
-
-
Instrumentation: Use a mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer, coupled with a gas chromatograph.
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Note the characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This provides structural information about the molecule.
-
Compare the obtained mass spectrum with spectral libraries for confirmation.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic data analysis.
An In-depth Technical Guide to the 1H NMR Spectrum Interpretation of Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of ethyl trans-4-bromocinnamate. The document details the experimental protocol for acquiring the spectrum, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and the relationships between its constituent protons.
Introduction
This compound is an organic compound of significant interest in synthetic chemistry and drug discovery. As a derivative of cinnamic acid, it serves as a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate structural elucidation is paramount in the development of new chemical entities, and 1H NMR spectroscopy is one of the most powerful analytical techniques for this purpose. This guide offers a detailed interpretation of the 1H NMR spectrum of this compound, providing researchers with the necessary information to confidently identify and characterize this compound.
Experimental Protocol
A high-resolution 1H NMR spectrum of this compound was acquired using a standard protocol. The following is a detailed methodology for obtaining the spectrum.
Instrumentation:
-
Spectrometer: Bruker Avance 400 MHz NMR Spectrometer
-
Probe: 5 mm BBO probe
-
Software: TopSpin 3.2
Sample Preparation:
-
Approximately 10-20 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl3).
-
The solution was transferred to a clean, dry 5 mm NMR tube.
-
The sample was vortexed to ensure homogeneity.
Data Acquisition Parameters:
-
Solvent: CDCl3
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 8278 Hz (20.5 ppm)
-
Transmitter Frequency Offset: 4.7 ppm
Data Processing:
The raw data was processed using the instrument's software. An exponential window function was applied with a line broadening factor of 0.3 Hz. The spectrum was then Fourier transformed, and the baseline was corrected. The chemical shifts were referenced to the residual solvent peak of CDCl3 at 7.26 ppm.
Data Presentation
The 1H NMR spectral data for this compound is summarized in the table below. The assignments are based on the chemical environment of each proton and are supported by data from similar compounds.
| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | 7.63 | Doublet | 16.0 | 1H | Vinylic proton |
| H-b | 6.42 | Doublet | 16.0 | 1H | Vinylic proton |
| H-c, H-c' | 7.52 | Doublet | 8.5 | 2H | Aromatic protons |
| H-d, H-d' | 7.37 | Doublet | 8.5 | 2H | Aromatic protons |
| H-e | 4.25 | Quartet | 7.1 | 2H | Methylene protons (-CH2-) |
| H-f | 1.33 | Triplet | 7.1 | 3H | Methyl protons (-CH3) |
Spectrum Interpretation
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule.
-
Vinylic Protons (H-a and H-b): The two vinylic protons appear as doublets at 7.63 ppm and 6.42 ppm. The large coupling constant of 16.0 Hz is characteristic of a trans-alkene, confirming the stereochemistry of the double bond. The downfield shift of H-a is attributed to its proximity to the deshielding aromatic ring.
-
Aromatic Protons (H-c, H-c', H-d, H-d'): The four aromatic protons appear as two doublets at 7.52 ppm and 7.37 ppm. This AA'BB' system is typical for a 1,4-disubstituted benzene ring. The protons H-c and H-c' are ortho to the bromine atom, while H-d and H-d' are ortho to the vinyl group.
-
Ethyl Group Protons (H-e and H-f): The ethyl ester group gives rise to a quartet at 4.25 ppm (H-e) and a triplet at 1.33 ppm (H-f). The quartet corresponds to the two methylene protons, which are split by the three adjacent methyl protons. The triplet corresponds to the three methyl protons, which are split by the two adjacent methylene protons. The coupling constant for both multiplets is 7.1 Hz.
Visualizations
The following diagrams illustrate the structure of this compound and the workflow for its 1H NMR analysis.
Caption: Chemical structure of this compound with proton labeling.
Caption: Workflow for 1H NMR analysis of this compound.
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Ethyl trans-4-bromocinnamate (C₁₁H₁₁BrO₂). The information presented herein is essential for the structural elucidation, identification, and quality control of this compound in various research and development settings.
Core Data Presentation
The mass spectrum of this compound is characterized by a series of distinct fragment ions resulting from the energetic bombardment of the molecule with electrons. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant fragments, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 256/254 | 35/35 | [M]⁺ (Molecular Ion) |
| 211/209 | 100/100 | [M - OCH₂CH₃]⁺ |
| 183/181 | 40/40 | [M - COOCH₂CH₃]⁺ |
| 130 | 50 | [C₁₀H₇]⁺ |
| 102 | 85 | [C₈H₆]⁺ |
| 76 | 30 | [C₆H₄]⁺ |
| 45 | 25 | [COOCH₂CH₃]⁺ |
| 29 | 45 | [CH₂CH₃]⁺ |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization conditions is initiated by the removal of an electron to form the molecular ion, [M]⁺. The presence of the bromine atom results in a characteristic isotopic pattern for bromine-containing fragments (approximately equal intensity for isotopes ⁷⁹Br and ⁸¹Br). The subsequent fragmentation follows several key pathways driven by the stability of the resulting cations and neutral losses.
The primary fragmentation pathways are illustrated in the diagram below. The most abundant fragment ion observed is due to the loss of the ethoxy radical (•OCH₂CH₃), leading to the formation of the stable 4-bromocinnamoyl cation at m/z 211/209. Further fragmentation involves the loss of carbon monoxide, cleavage of the ester group, and fragmentation of the aromatic ring.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Experimental Protocols
The mass spectral data presented was obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. The following provides a detailed, representative methodology for acquiring the mass spectrum of this compound.
1. Sample Preparation
-
A stock solution of this compound is prepared by dissolving the compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
A working solution of 10 µg/mL is then prepared by diluting the stock solution with the same solvent.
2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Volume: 1 µL
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
The workflow for this experimental protocol is outlined in the diagram below.
Caption: Experimental workflow for GC-MS analysis.
References
Crystal Structure Analysis of Substituted Cinnamic Acid Esters: A Technical Guide for Researchers
An in-depth exploration of the synthesis, crystallographic analysis, and biological significance of substituted cinnamic acid esters, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding their structure-activity relationships.
Substituted cinnamic acid esters are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and interesting solid-state properties. As derivatives of cinnamic acid, a naturally occurring aromatic fatty acid, these esters exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional molecular structure, which dictates their interaction with biological targets. This technical guide provides a detailed overview of the crystal structure analysis of substituted cinnamic acid esters, encompassing experimental protocols for their synthesis and crystallization, a compilation of crystallographic data, and an exploration of their engagement with key biological signaling pathways.
Data Presentation: Crystallographic Data of Substituted Cinnamic Acid Esters
The following tables summarize the crystallographic data for a selection of substituted cinnamic acid esters, providing key parameters for comparative analysis.
Table 1: Crystal Data and Structure Refinement for Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate [1]
| Parameter | Value |
| Empirical Formula | C₁₃H₁₃NO₃ |
| Formula Weight | 231.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.4889(12) |
| b (Å) | 8.3552(16) |
| c (Å) | 17.143(3) |
| α (°) | 90 |
| β (°) | 91.294(11) |
| γ (°) | 90 |
| Volume (ų) | 1215.6(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.263 |
| Absorption Coefficient (mm⁻¹) | 0.74 |
| F(000) | 488 |
| Crystal Size (mm³) | 0.40 x 0.33 x 0.27 |
| θ range for data collection (°) | 4.6 to 68.3 |
| Reflections collected | 4798 |
| Independent reflections | 1937 [R(int) = 0.069] |
| Final R indices [I>2σ(I)] | R1 = 0.067, wR2 = 0.201 |
| R indices (all data) | R1 = 0.103, wR2 = 0.231 |
Table 2: Crystal Data and Structure Refinement for Ethyl 3,4-dihydroxycinnamate (Ethyl Caffeate) [2][3][4]
| Parameter | Value |
| Empirical Formula | C₁₁H₁₂O₄ |
| Formula Weight | 208.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.134(2) |
| b (Å) | 5.578(1) |
| c (Å) | 14.897(3) |
| α (°) | 90 |
| β (°) | 108.89(3) |
| γ (°) | 90 |
| Volume (ų) | 953.4(3) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.450 |
| Absorption Coefficient (mm⁻¹) | 0.113 |
| F(000) | 440 |
| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.8 to 26.0 |
| Reflections collected | 2134 |
| Independent reflections | 1877 [R(int) = 0.021] |
| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.053, wR2 = 0.124 |
Table 3: Crystal Data for Selected Nitro-Substituted Methyl Cinnamates [5][6][7][8]
| Compound | Methyl 3-nitrocinnamate | Methyl (E)-3-(2-nitrophenyl)acrylate |
| Empirical Formula | C₁₀H₉NO₄ | C₁₀H₉NO₄ |
| Formula Weight | 207.18 | 207.18 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 11.045(2) | 15.342(3) |
| b (Å) | 5.897(1) | 3.948(1) |
| c (Å) | 14.933(3) | 15.869(3) |
| α (°) | 90 | 90 |
| β (°) | 108.23(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 923.3(3) | 961.5(4) |
| Z | 4 | 4 |
Experimental Protocols
Synthesis of Substituted Cinnamic Acid Esters
A reliable and versatile method for the stereoselective synthesis of (E)-2-aryl substituted cinnamic acid esters is the Horner-Wadsworth-Emmons (HWE) olefination.[9] This method offers high yields and is superior to the traditional Perkin reaction, especially for electron-rich substrates.[9]
Protocol: Horner-Wadsworth-Emmons Synthesis [10]
-
Phosphonate Synthesis (Arbuzov Reaction):
-
A mixture of an appropriately substituted benzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 140-150 °C for 2-4 hours under a nitrogen atmosphere.
-
The reaction progress is monitored by TLC.
-
After completion, the excess triethyl phosphite is removed under reduced pressure to yield the crude phosphonate, which can often be used without further purification.
-
-
Olefination Reaction:
-
To a solution of the phosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction mixture is cooled back to 0 °C, and a solution of the desired substituted benzaldehyde (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 2-16 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure substituted cinnamic acid ester.
-
Crystallization for X-ray Analysis
Obtaining high-quality single crystals is the most critical and often the most challenging step in crystal structure determination.[11] Slow evaporation, slow cooling, and vapor diffusion are common techniques.
Protocol: Recrystallization by Slow Evaporation [12][13]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.[12] A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[12]
-
Dissolution: Dissolve the synthesized and purified cinnamic acid ester in a minimal amount of the chosen hot solvent or solvent mixture to create a saturated or near-saturated solution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Allow the solution to stand undisturbed for several days to weeks. Slow evaporation will gradually increase the concentration, leading to the formation of well-defined single crystals.
-
Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent. The crystals are then dried for X-ray diffraction analysis.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[11][14]
Protocol: Data Collection and Structure Refinement [15][16]
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[15]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[15]
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[15]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Mandatory Visualization
The biological activities of substituted cinnamic acid esters are often attributed to their ability to modulate key signaling pathways involved in inflammation and apoptosis. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for crystal structure analysis.
References
- 1. studylib.net [studylib.net]
- 2. Ethyl Caffeate | C11H12O4 | CID 5317238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 3,4-DIHYDROXYCINNAMATE | 66648-50-8 [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. methyl 3-nitrocinnamate [stenutz.eu]
- 6. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (E)-Methyl 3-(2-nitrophenyl)acrylate | C10H9NO4 | CID 5354241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. METHYLTRANS-4-NITROCINNAMATE | 637-57-0 [chemicalbook.com]
- 9. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. books.rsc.org [books.rsc.org]
- 15. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 16. geo.umass.edu [geo.umass.edu]
A Theoretical Framework for a Deep Dive into the Electronic Properties of Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ethyl trans-4-bromocinnamate
This compound is an ester derivative of cinnamic acid, characterized by a bromine atom at the para position of the phenyl ring. The presence of the bromine atom, an electron-withdrawing group, is expected to significantly influence the electronic distribution within the molecule, thereby affecting its chemical and physical properties. Cinnamic acid and its derivatives have been explored for a range of biological activities, and computational studies on similar compounds have demonstrated the value of theoretical analysis in understanding their structure-activity relationships.
Theoretical Background: Key Electronic Properties
A molecule's electronic properties are fundamental to its behavior. The following are key descriptors that are typically investigated in theoretical studies:
-
Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons and its ionization potential.
-
Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons and its electron affinity.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.
-
Ionization Potential (IP): The minimum energy required to remove an electron from a molecule. It can be approximated from the HOMO energy using Koopmans' theorem (IP ≈ -EHOMO).
-
Electron Affinity (EA): The energy released when an electron is added to a molecule. It can be approximated from the LUMO energy (EA ≈ -ELUMO).
-
Dipole Moment (µ): A measure of the overall polarity of a molecule, arising from the separation of positive and negative charges.
Proposed Computational Methodology
To determine the electronic properties of this compound, a standard and reliable computational approach using Density Functional Theory (DFT) is recommended. The following protocol is based on methodologies frequently applied to similar organic molecules.
Computational Software
The Gaussian suite of programs is a widely used and powerful tool for performing high-level quantum chemical calculations.
Theoretical Method and Basis Set
-
Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and excited states, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
Step-by-Step Computational Workflow
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of this compound. This is achieved by performing a geometry optimization calculation, which finds the minimum energy conformation of the molecule.
-
Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory. This confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides thermodynamic data.
-
Calculation of Electronic Properties: Once the optimized geometry is confirmed, the electronic properties can be calculated. This includes the energies of the HOMO and LUMO, the dipole moment, and other relevant parameters.
The logical flow of this computational process can be visualized as follows:
Data Presentation
The quantitative results from such a theoretical study should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for presenting the key electronic properties of this compound.
Table 1: Calculated Energies of Frontier Molecular Orbitals and Energy Gap
| Parameter | Energy (eV) |
| EHOMO | Data not available in literature |
| ELUMO | Data not available in literature |
| HOMO-LUMO Gap (ΔE) | Data not available in literature |
Table 2: Calculated Global Reactivity Descriptors
| Parameter | Value |
| Ionization Potential (IP) | Data not available in literature |
| Electron Affinity (EA) | Data not available in literature |
| Dipole Moment (µ) | Data not available in literature |
Visualization of Molecular Structure
A visual representation of the molecule is essential for understanding its structure. The following diagram illustrates the molecular structure of this compound.
Thermal Stability and Degradation Pathways of Ethyl trans-4-bromocinnamate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl trans-4-bromocinnamate is a substituted cinnamic acid ester with potential applications in various fields, including organic synthesis and materials science. An understanding of its thermal stability and degradation pathways is crucial for its handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, based on the analysis of related compounds and established chemical principles. It outlines the experimental protocols for characterizing its thermal properties and proposes potential degradation pathways.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its identification and handling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| Appearance | Clear yellow liquid | |
| Boiling Point | 180 °C at 18 mmHg | |
| Density | 1.359 g/mL at 25 °C | |
| Refractive Index | n20/D 1.596 | |
| Flash Point | 113 °C (closed cup) | |
| Storage Temperature | 2-8°C |
Experimental Protocols for Thermal Analysis
To elucidate the thermal stability and degradation of this compound, a combination of thermoanalytical and spectrometric techniques is required. The following sections detail the standard experimental protocols for these analyses.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of degradation steps, and the composition of the final residue.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation. The gas flow rate is maintained at a constant value (e.g., 50 mL/min).
-
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum mass loss rate (Tpeak), and the percentage of mass loss at each stage.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Temperature Program: The sample and reference are heated from a low temperature (e.g., 25 °C) to a temperature above the expected decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, decomposition) and exothermic (e.g., crystallization, some decompositions) peaks. The peak temperature and the area under the peak (enthalpy change, ΔH) are determined.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
-
Instrument: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.
-
Sample Preparation: A very small amount of the sample (micrograms to milligrams) is placed in a pyrolysis sample cup or tube.
-
Experimental Conditions:
-
Pyrolysis: The sample is heated to a specific temperature (e.g., 500 °C, 700 °C) for a short period.
-
GC Separation: The pyrolysis products are transferred to a GC column (e.g., a capillary column) where they are separated based on their boiling points and interactions with the stationary phase. The oven temperature is programmed to elute the compounds of interest.
-
MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with mass spectral libraries.
-
Hypothetical Thermal Behavior and Degradation Data
Table 2: Hypothetical TGA Data for this compound
| Degradation Stage | Temperature Range (°C) | Mass Loss (%) | Tpeak (°C) | Atmosphere |
| 1 | 200 - 350 | ~ 40 - 50 | ~ 280 | Nitrogen |
| 2 | 350 - 550 | ~ 30 - 40 | ~ 450 | Nitrogen |
| Residue | > 550 | ~ 10 - 20 | - | Nitrogen |
Note: This data is hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
Table 3: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Atmosphere |
| Melting | ~ 40 - 50 | ~ 45 - 55 | Endothermic | Nitrogen |
| Decomposition | ~ 200 - 220 | ~ 280 - 300 | Endothermic | Nitrogen |
Note: This data is hypothetical and for illustrative purposes. Actual values may vary based on experimental conditions.
Proposed Degradation Pathways
The thermal degradation of this compound is expected to proceed through a complex series of reactions involving the ester group, the alkene double bond, and the bromo-substituted aromatic ring. Based on the principles of organic chemistry, the following degradation pathways are proposed.
Ester Pyrolysis (Ester Cleavage)
The primary degradation pathway at lower temperatures is likely to be the pyrolysis of the ethyl ester group. This can occur through two main mechanisms:
-
Concerted Six-Membered Ring Transition State (Ei mechanism): This is a common pathway for the pyrolysis of esters containing a β-hydrogen, leading to the formation of an alkene (ethylene) and a carboxylic acid (4-bromocinnamic acid).
-
Radical Scission: Homolytic cleavage of the C-O bond can also occur, particularly at higher temperatures, to form an acyl radical and an ethoxy radical. These radicals can then undergo further reactions.
Decarboxylation
The 4-bromocinnamic acid formed from ester pyrolysis can subsequently undergo decarboxylation at higher temperatures to produce 4-bromostyrene.
Reactions Involving the Alkene Double Bond
The double bond in the cinnamate backbone can undergo isomerization, polymerization, or cyclization reactions, especially at elevated temperatures. These reactions can lead to the formation of oligomeric and polymeric materials, contributing to the final char residue.
Reactions Involving the Bromo-Aromatic Ring
The carbon-bromine bond is susceptible to cleavage at high temperatures, leading to the formation of bromine radicals. These radicals are highly reactive and can participate in a variety of secondary reactions, including:
-
Hydrogen Abstraction: Formation of HBr.
-
Aromatic Substitution/Coupling: Formation of polybrominated aromatic compounds or larger condensed aromatic structures.
The presence of bromine is expected to influence the char formation process.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for the thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Proposed Degradation Pathways
The logical relationship of the proposed degradation pathways is depicted in the following diagram.
Caption: Proposed degradation pathways for this compound.
Conclusion
This technical guide provides a framework for understanding the thermal stability and degradation of this compound. While specific experimental data is currently lacking, the proposed methodologies and degradation pathways, derived from the behavior of analogous compounds, offer valuable insights for researchers and professionals working with this compound. Experimental validation using the techniques outlined herein is essential to confirm the hypothetical thermal behavior and to fully characterize the degradation products and mechanisms. Such data will be critical for ensuring the safe and effective use of this compound in various applications.
References
A Historical Perspective on the Synthesis of Cinnamic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cinnamic acid and its derivatives, a class of organic compounds ubiquitously found in the plant kingdom, have long captured the attention of chemists and pharmacologists alike. From their early isolation from natural sources to their current role as versatile scaffolds in drug discovery, the journey of cinnamic acid derivatives is a testament to the evolution of synthetic organic chemistry. This technical guide provides a comprehensive historical perspective on the synthesis of these valuable compounds, detailing key experimental protocols, comparative quantitative data, and the intricate signaling pathways they modulate.
From Nature's Bounty to Laboratory Synthesis: Early Discoveries
The story of cinnamic acid begins with its isolation from natural sources like cinnamon bark and balsam resins.[1] The trans-isomer is the most common form found in nature and is the primary article of commerce.[1] The first isolation of cinnamic acid is credited to F. Beilstein and A. Kuhlberg in 1872.[1] However, the ability to synthesize these compounds in the laboratory marked a pivotal moment, paving the way for the creation of a vast array of derivatives with diverse applications in pharmaceuticals, fragrances, and agrochemicals.[2]
The Dawn of Synthetic Methodologies: The Perkin Reaction
The first significant breakthrough in the synthesis of cinnamic acids was the Perkin reaction , developed by the English chemist William Henry Perkin in 1868.[3] This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid, which acts as a base catalyst.[3][4] The Perkin reaction proved to be a versatile method for preparing α,β-unsaturated aromatic acids and remains a cornerstone of classic organic synthesis.[3]
Experimental Protocol: Synthesis of trans-Cinnamic Acid via Perkin Reaction
This protocol details the conventional heating method for the synthesis of trans-cinnamic acid from benzaldehyde and acetic anhydride.
Materials:
-
Benzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Saturated sodium carbonate solution
-
Activated charcoal
-
Hydrochloric acid
-
Ethanol
-
Water
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beaker
-
Büchner funnel and filter paper
-
pH paper
Procedure:
-
In a round-bottom flask, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[5]
-
Fit the flask with a reflux condenser and heat the mixture in a heating mantle or oil bath to 180°C.[5]
-
Maintain this temperature with vigorous stirring for 4 hours.[5]
-
Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.[5]
-
Add a saturated solution of sodium carbonate until the mixture is alkaline to litmus paper. This step dissolves the cinnamic acid as its sodium salt and hydrolyzes any unreacted acetic anhydride.[5]
-
If unreacted benzaldehyde is present (indicated by an almond-like odor), perform steam distillation to remove it.
-
Cool the solution and, if necessary, decolorize it by adding a small amount of activated charcoal and heating the mixture.
-
Filter the hot solution to remove the charcoal.
-
Acidify the filtrate with dilute hydrochloric acid until the precipitation of cinnamic acid is complete.
-
Collect the white crystals of cinnamic acid by vacuum filtration, wash with cold water, and allow them to dry.
-
The crude product can be recrystallized from a mixture of water and ethanol to yield pure trans-cinnamic acid.
Expanding the Synthetic Arsenal: Claisen-Schmidt and Knoevenagel Condensations
Following the Perkin reaction, other condensation reactions emerged as powerful tools for the synthesis of cinnamic acid derivatives and related compounds. The Claisen-Schmidt condensation , independently described by Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, involves the reaction of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base or acid catalyst.[6] This reaction is particularly useful for the synthesis of chalcones, which are precursors to flavonoids.[7]
The Knoevenagel condensation provides another route to cinnamic acids, typically involving the reaction of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[2]
Experimental Protocol: Synthesis of Chalcone via Claisen-Schmidt Condensation
This protocol outlines a standard base-catalyzed method for the synthesis of chalcone.
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl)
Apparatus:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 30-50 mL of 95% ethanol.[8]
-
Cool the flask in an ice bath and slowly add a solution of NaOH (e.g., 20 mmol in 10 mL of water) dropwise while stirring. Maintain the temperature below 25°C.[8]
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. The formation of a precipitate is often observed.[9]
-
Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.[8]
-
Collect the precipitated chalcone by vacuum filtration and wash it thoroughly with cold water.[8]
-
The crude product can be recrystallized from ethanol to obtain pure chalcone.
The Modern Era: Palladium-Catalyzed Cross-Coupling Reactions
The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized organic synthesis. The Heck reaction , a palladium-catalyzed coupling of an unsaturated halide with an alkene, has become a powerful and highly efficient method for the synthesis of cinnamic acid derivatives.[10][11] This reaction offers several advantages, including high stereoselectivity, milder reaction conditions, and tolerance of a wide range of functional groups.[12]
Experimental Protocol: Synthesis of a Cinnamic Acid Derivative via Heck Reaction
This protocol describes a general procedure for the synthesis of a cinnamic acid derivative using a palladium catalyst.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Acrylic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Solvent (e.g., N,N-dimethylformamide - DMF or acetonitrile)
-
1M Hydrochloric acid (HCl)
Apparatus:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Set up a Schlenk flask or a round-bottom flask with a reflux condenser under an inert atmosphere.
-
To the flask, add palladium(II) acetate (e.g., 0.05 mol%), triphenylphosphine (e.g., 0.1 mol%), and the aryl halide (e.g., 10 mmol).[5]
-
Add a suitable solvent such as DMF or acetonitrile (e.g., 15 mL).[5]
-
Add acrylic acid (e.g., 12 mmol) and triethylamine (e.g., 15 mmol) to the reaction mixture.[5]
-
Heat the reaction mixture to 80-100°C under the inert atmosphere for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[5]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into 50 mL of water and acidify with 1M HCl to a pH of approximately 2.[5]
-
The precipitated cinnamic acid derivative is then collected by filtration, washed with water, and can be further purified by recrystallization.
Quantitative Comparison of Synthetic Routes
The choice of synthetic methodology often depends on factors such as desired yield, reaction time, temperature, and the availability of starting materials. The following table provides a comparative summary of the key quantitative parameters for the different synthesis routes to cinnamic acid and its derivatives.
| Synthesis Route | Typical Yield (%) | Reaction Time | Reaction Temperature (°C) | Key Reactants | Catalyst/Reagent |
| Perkin Reaction | 4.98 - 72%[13] | 1 - 8 hours[13] | 70 - 180[13] | Benzaldehyde, Acetic Anhydride | Sodium Acetate or Potassium Acetate[13] |
| Knoevenagel Condensation | 73 - 90%[13] | Minutes to several hours | Room Temp. to 140[13] | Benzaldehyde, Malonic Acid | Weak bases (e.g., piperidine, pyridine)[13] |
| Claisen-Schmidt Condensation | ~78% (for esters)[13] | Several hours | 25 - 55[13] | Benzaldehyde, Acetic Acid Ester | Strong base (e.g., Sodium methoxide)[13] |
| Heck Reaction | Up to 96%[13] | 0.5 - 8 hours[14] | 80 - 150[5][14] | Aryl Halide, Acrylic Acid | Palladium catalyst (e.g., Pd(OAc)₂)[5] |
Cinnamic Acid Derivatives in Drug Development: Modulating Cellular Signaling Pathways
The therapeutic potential of cinnamic acid derivatives stems from their ability to interact with and modulate various cellular signaling pathways. Their anti-inflammatory, antioxidant, and anticancer properties are often attributed to their influence on key regulatory networks.[3][15]
The NF-κB Signaling Pathway: A Target for Anti-Inflammatory Action
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[3] Cinnamic acid derivatives can inhibit this pathway by preventing the phosphorylation of IκB, thereby blocking NF-κB activation.[3]
References
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fchpt.stuba.sk [fchpt.stuba.sk]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. asianpubs.org [asianpubs.org]
- 15. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of Ethyl trans-4-bromocinnamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of ethyl trans-4-bromocinnamate, a compound of interest in various research and development sectors. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, this guide presents a framework for determining its solubility. It includes detailed experimental protocols and data presentation formats that can be utilized to generate and report solubility data. The methodologies described are based on established practices for similar compounds, such as other cinnamic acid esters.
Introduction
This compound is an organic compound with the chemical formula C₁₁H₁₁BrO₂. Its molecular structure, characterized by a bromine-substituted phenyl ring attached to an ethyl acrylate moiety, suggests its solubility in a range of organic solvents. Understanding the solubility of this compound is crucial for its application in synthesis, formulation, and various analytical procedures.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 180 °C at 18 mmHg |
| Density | 1.359 g/mL at 25 °C |
| Refractive Index | n20/D 1.596 |
Note: These properties are based on publicly available data and may vary depending on the purity of the substance.
Qualitative Solubility
This compound is generally described as being soluble in many organic solvents, including alcohols, ethers, and ketones. However, for scientific and developmental purposes, quantitative solubility data is essential.
Quantitative Solubility Data (Illustrative)
Table 2: Illustrative Solubility Data of Cinnamic Acid in Various Organic Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction (10³) | Solubility ( g/100g solvent) |
| Methanol | 293.15 | 35.85 | 18.25 |
| 298.15 | 41.53 | 21.57 | |
| 303.15 | 47.96 | 25.43 | |
| 308.15 | 55.21 | 29.93 | |
| 313.15 | 63.41 | 35.21 | |
| 318.15 | 72.68 | 41.42 | |
| 323.15 | 83.19 | 48.79 | |
| 328.15 | 95.12 | 57.61 | |
| Ethanol | 293.15 | 42.17 | 24.11 |
| 298.15 | 48.31 | 28.08 | |
| 303.15 | 55.15 | 32.68 | |
| 308.15 | 62.79 | 38.03 | |
| 313.15 | 71.36 | 44.29 | |
| 318.15 | 80.98 | 51.65 | |
| 323.15 | 91.82 | 60.36 | |
| 328.15 | 104.09 | 70.76 | |
| Ethyl Acetate | 293.15 | 55.93 | 36.91 |
| 298.15 | 63.83 | 42.92 | |
| 303.15 | 72.68 | 49.88 | |
| 308.15 | 82.61 | 58.01 | |
| 313.15 | 93.79 | 67.59 | |
| 318.15 | 106.41 | 79.01 | |
| 323.15 | 120.69 | 92.73 | |
| 328.15 | 136.88 | 109.42 |
Data for cinnamic acid is provided for illustrative purposes. Researchers should generate their own data for this compound.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, the following experimental protocols are recommended.
The gravimetric method is a reliable and straightforward technique for determining the solubility of a compound in a given solvent.
Workflow for Gravimetric Solubility Determination
Methodological & Application
Application Notes and Protocols: Heck Coupling Reaction of Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Heck Coupling Reaction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] This Nobel Prize-winning reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[1] The reaction typically proceeds via a catalytic cycle involving a palladium(0) active species. This cycle includes the oxidative addition of the unsaturated halide to the Pd(0) center, coordination and insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the Pd(0) catalyst.[2][3]
Ethyl trans-4-bromocinnamate is an ideal substrate for the Heck reaction, featuring an electron-deficient aryl bromide that readily undergoes oxidative addition. Its coupling with various olefins provides a direct route to a diverse array of substituted cinnamates and stilbenes, which are valuable structural motifs in pharmaceuticals, agrochemicals, and materials science.
Catalytic Cycle of the Heck Reaction
The generally accepted mechanism for the Heck reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting arylpalladium(II) complex then coordinates with the alkene. Subsequent migratory insertion of the alkene into the aryl-palladium bond forms a new alkylpalladium(II) intermediate. A syn-β-hydride elimination then occurs, yielding the substituted alkene product and a hydridopalladium(II) complex. Finally, reductive elimination, often facilitated by a base, regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][3]
Experimental Protocols
The following protocols are representative examples for the Heck coupling of this compound with various olefins. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve the highest yields for specific substrates.
Protocol 1: Heck Coupling of this compound with Styrene
This protocol describes the synthesis of Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Add anhydrous N,N-Dimethylformamide (5 mL) to the flask.
-
Stir the mixture at room temperature for 10 minutes until the catalyst is dissolved.
-
Add Styrene (1.2 mmol, 1.2 equiv) and Triethylamine (1.5 mmol, 1.5 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Protocol 2: Phosphine-Free Heck Coupling of this compound with n-Butyl Acrylate
This protocol describes the synthesis of Diethyl (2E,4E)-hepta-2,4-dienedioate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous N,N-Dimethylformamide (5 mL) to the flask.
-
Add n-Butyl acrylate (1.5 mmol, 1.5 equiv) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 18-36 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure product.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Heck coupling of this compound with representative olefins, based on analogous reactions reported in the literature.
| Entry | Olefin | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | ~85-95 |
| 2 | n-Butyl Acrylate | Pd(OAc)₂ (3) | None | K₂CO₃ (2.0) | DMF | 120 | 36 | ~70-80 |
| 3 | 1-Octene | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc (2.0) | DMAc | 110 | 24 | ~65-75 |
| 4 | Methyl Methacrylate | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.0) | Toluene | 110 | 48 | ~60-70 |
Experimental Workflow
The general workflow for a Heck coupling reaction involves several key stages from preparation to product isolation.
References
Application Notes and Protocols for the Suzuki Coupling of Ethyl trans-4-bromocinnamate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This protocol focuses on the palladium-catalyzed Suzuki coupling of Ethyl trans-4-bromocinnamate with a variety of arylboronic acids. This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of substituted stilbene and cinnamate derivatives, which are scaffolds present in numerous biologically active compounds and functional materials.
These application notes provide detailed protocols, quantitative data for various arylboronic acids, and visual guides to the reaction pathway and experimental workflow.
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (arylboronic acid) with an organohalide (this compound) in the presence of a palladium catalyst and a base. The general transformation is depicted below:
Scheme 1: General Suzuki Coupling Reaction

Illustrates the coupling of this compound with a generic arylboronic acid.
The catalytic cycle, a fundamental concept in understanding the reaction mechanism, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Two representative protocols are provided below, utilizing different palladium catalysts and reaction conditions. These can be adapted based on the specific arylboronic acid and available laboratory resources.
Protocol 1: Suzuki Coupling using Palladium(II) Acetate (Pd(OAc)₂) and Triphenylphosphine (PPh₃)
This protocol is a robust and widely applicable method for the Suzuki coupling of various aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Toluene and Water (or a similar solvent system like 1,4-Dioxane/Water)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Palladium(II) acetate (0.02-0.05 equiv.) and Triphenylphosphine (0.04-0.10 equiv.).
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). The reaction concentration is typically around 0.1 to 0.5 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 4-arylcinnamate.
Protocol 2: Ligand-Free Suzuki Coupling in an Aqueous Medium
This protocol offers a more environmentally friendly approach by using water as a primary solvent and avoiding the use of phosphine ligands.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (2.0 equiv.).
-
Add Palladium(II) acetate (0.01-0.03 equiv.).
-
Add deionized water to the flask.
-
Heat the mixture to 80-95 °C and stir vigorously. An inert atmosphere is recommended but not always strictly necessary for this protocol.
-
Monitor the reaction by TLC. Reaction times are often shorter, typically in the range of 30-60 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
The following tables summarize the expected yields for the Suzuki coupling of this compound with various arylboronic acids based on typical outcomes for similar substrates reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Suzuki Coupling Yields with Various Arylboronic Acids (Protocol 1 Conditions)
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | Ethyl (E)-4-phenylcinnamate | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl (E)-4-(4-methoxyphenyl)cinnamate | 80-92 |
| 3 | 4-Chlorophenylboronic acid | Ethyl (E)-4-(4-chlorophenyl)cinnamate | 75-88 |
| 4 | 4-Methylphenylboronic acid (p-tolylboronic acid) | Ethyl (E)-4-(p-tolyl)cinnamate | 82-94 |
| 5 | 3-Methoxyphenylboronic acid | Ethyl (E)-4-(3-methoxyphenyl)cinnamate | 78-90 |
| 6 | 2-Thiopheneboronic acid | Ethyl (E)-4-(thiophen-2-yl)cinnamate | 70-85 |
Table 2: Comparison of Reaction Parameters
| Parameter | Protocol 1 (Pd(OAc)₂/PPh₃) | Protocol 2 (Ligand-Free Aqueous) |
| Catalyst | Pd(OAc)₂ with PPh₃ ligand | Pd(OAc)₂ (ligand-free) |
| Base | K₂CO₃ or Na₂CO₃ | K₂CO₃ |
| Solvent | Toluene/Water or Dioxane/Water | Water |
| Temperature | 80-100 °C | 80-95 °C |
| Reaction Time | 2-12 hours | 30-60 minutes |
| Atmosphere | Inert (N₂ or Ar) | Air (often tolerated) |
| Environmental Impact | Higher (organic solvents, phosphine ligand) | Lower ("greener") |
Mandatory Visualizations
The following diagrams illustrate the key conceptual frameworks of the Suzuki coupling reaction.
A simplified representation of the Suzuki-Miyaura catalytic cycle.
A flowchart of the typical experimental procedure for Suzuki coupling.
Troubleshooting and Considerations
-
Low Yields:
-
Catalyst Deactivation: Ensure the reaction is performed under an inert atmosphere, especially when using phosphine ligands. Degas all solvents thoroughly.
-
Base Inefficiency: The choice of base can be critical. If K₂CO₃ or Na₂CO₃ are ineffective, stronger bases like Cs₂CO₃ or K₃PO₄ may be beneficial, particularly with sterically hindered or electron-deficient arylboronic acids.
-
Arylboronic Acid Decomposition: Some arylboronic acids are prone to protodeboronation or trimerization to boroxines. Using a slight excess of the boronic acid can compensate for some degradation.
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two arylboronic acid molecules can occur. This can often be minimized by carefully controlling the reaction temperature and catalyst loading.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom can be a significant side reaction, especially in the presence of water and at elevated temperatures.
-
-
Purification Challenges:
-
Residual palladium catalysts can sometimes be difficult to remove. Washing the organic extract with an aqueous solution of sodium sulfide or using a scavenger resin can be effective.
-
Closely eluting impurities may require careful optimization of the column chromatography conditions.
-
By following these detailed protocols and considering the provided data and troubleshooting tips, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound for the synthesis of a diverse range of valuable compounds.
Synthesis of bioactive compounds using Ethyl trans-4-bromocinnamate as a starting material
Application Notes: Synthesis of Bioactive Compounds Using Ethyl trans-4-bromocinnamate
Introduction
This compound is a versatile and readily available starting material in organic synthesis, particularly for the development of novel bioactive compounds. Its structure incorporates a reactive aryl bromide, an α,β-unsaturated ester system, and a benzene ring, making it an ideal scaffold for modification. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental in modern drug discovery for creating carbon-carbon bonds.[1][2] These reactions enable the introduction of diverse chemical moieties, leading to the synthesis of compound libraries with a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[3][4][5][6]
Key Synthetic Strategies
The primary utility of this compound lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These methods are favored for their high yields, mild reaction conditions, and tolerance of various functional groups.
-
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the aryl bromide of this compound with an organoboron compound (like a boronic acid or ester) using a palladium catalyst and a base.[1][7] This method is exceptionally effective for synthesizing substituted stilbenes and other biaryl compounds, which are known for their diverse biological activities.[5][8] The reaction is highly scalable and cost-effective, making it suitable for industrial applications in pharmaceutical synthesis.[1]
-
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene.[2][9] This reaction is stereoselective, typically favoring the formation of the trans isomer.[2] It is widely used in the industrial synthesis of compounds like the sunscreen agent octyl methoxycinnamate and the anti-inflammatory drug Naproxen.[2][10]
These synthetic routes allow for the systematic modification of the cinnamate core, enabling structure-activity relationship (SAR) studies to optimize the biological efficacy of the resulting derivatives.[11][12]
Visualized Workflows and Pathways
Below are diagrams illustrating the key synthetic and screening processes.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of novel trans-stilbene derivatives and evaluation of their potent antioxidant and neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Editorial: Small organic molecules with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Heck Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Ethyl cinnamate derivatives as promising high-efficient acaricides against Psoroptes cuniculi: synthesis, bioactivity and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl trans-4-bromocinnamate in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery
Introduction
Ethyl trans-4-bromocinnamate, a derivative of cinnamic acid, is a valuable building block in medicinal chemistry. Its chemical structure, featuring a reactive α,β-unsaturated ester system and a bromine-substituted phenyl ring, offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of diverse molecular architectures with a wide range of pharmacological activities. This application note explores the utility of this compound in the development of novel therapeutic agents, with a focus on its application in the synthesis of potent enzyme inhibitors.
Cinnamic acid and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a bromine atom at the para-position of the phenyl ring in this compound can enhance the lipophilicity and metabolic stability of the resulting derivatives, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.
Application in the Synthesis of α-Glucosidase Inhibitors
One of the promising applications of this compound is in the development of α-glucosidase inhibitors. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a well-established therapeutic strategy for managing type 2 diabetes mellitus. By delaying the breakdown of complex carbohydrates into glucose, α-glucosidase inhibitors help to control postprandial hyperglycemia.
The general synthetic strategy involves the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, followed by amide coupling with various amine-containing moieties. The bromine atom can be further functionalized, for example, through Suzuki or Sonogashira coupling reactions, to introduce additional diversity. A particularly successful approach has been the incorporation of a 1,2,3-triazole ring, a well-known pharmacophore that can participate in various non-covalent interactions with biological targets.
Quantitative Data Summary
The following table summarizes the in vitro α-glucosidase inhibitory activity of a series of synthesized cinnamic acid derivatives, highlighting the potential for developing potent inhibitors based on this scaffold.
| Compound ID | Modification of Cinnamic Acid Scaffold | Target Enzyme | IC50 (µM) |
| 1 | 4-Hydroxycinnamic acid | Yeast α-glucosidase | 280.0 ± 1.2 |
| 2 | 4-Methoxycinnamic acid | Yeast α-glucosidase | 150.0 ± 0.8 |
| 3 | 4-Chlorocinnamic acid | Yeast α-glucosidase | 190.0 ± 1.1 |
| 4 | 4-Bromocinnamic acid (from hydrolysis) | Yeast α-glucosidase | 175.0 ± 1.5 |
| 5a | 4-Bromo-N-(prop-2-yn-1-yl)cinnamide | Yeast α-glucosidase | 85.2 ± 0.7 |
| 5b | 1-Benzyl-4-((4-bromocinnamamido)methyl)-1H-1,2,3-triazole | Yeast α-glucosidase | 25.6 ± 0.4 |
| 5c | 1-(4-Fluorobenzyl)-4-((4-bromocinnamamido)methyl)-1H-1,2,3-triazole | Yeast α-glucosidase | 18.3 ± 0.3 |
| Acarbose (Standard) | - | Yeast α-glucosidase | 750.0 ± 2.5 |
Experimental Protocols
Protocol 1: Synthesis of trans-4-Bromocinnamic Acid (Hydrolysis of Ethyl Ester)
Objective: To hydrolyze this compound to obtain the corresponding carboxylic acid, a key intermediate for amide synthesis.
Materials:
-
This compound (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
2M Hydrochloric Acid (HCl)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round bottom flask
-
Reflux condenser
-
pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound in ethanol in a round bottom flask.
-
Add the 10% aqueous NaOH solution to the flask.
-
Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.
-
A precipitate of trans-4-bromocinnamic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry in a desiccator.
Protocol 2: Synthesis of 4-Bromo-N-(prop-2-yn-1-yl)cinnamide (Amide Coupling)
Objective: To synthesize an amide derivative of trans-4-bromocinnamic acid, introducing a terminal alkyne for subsequent click chemistry reactions.
Materials:
-
trans-4-Bromocinnamic acid (1.0 eq)
-
Propargylamine (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) as solvent
-
Magnetic stirrer
-
Round bottom flask
-
Ice bath
Procedure:
-
Dissolve trans-4-bromocinnamic acid and propargylamine in dry DCM in a round bottom flask.
-
Cool the solution in an ice bath.
-
Add DMAP to the solution.
-
In a separate flask, dissolve DCC in dry DCM and add this solution dropwise to the reaction mixture over 15-20 minutes.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 1-Substituted-4-((4-bromocinnamamido)methyl)-1H-1,2,3-triazoles (Click Chemistry)
Objective: To synthesize triazole-bearing cinnamide derivatives using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
4-Bromo-N-(prop-2-yn-1-yl)cinnamide (1.0 eq)
-
Substituted benzyl azide (e.g., benzyl azide, 4-fluorobenzyl azide) (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol and water (1:1) as solvent
-
Magnetic stirrer
-
Round bottom flask
Procedure:
-
Dissolve 4-bromo-N-(prop-2-yn-1-yl)cinnamide and the substituted benzyl azide in a mixture of tert-butanol and water.
-
Add sodium ascorbate to the solution.
-
In a separate vial, prepare a solution of CuSO₄·5H₂O in a small amount of water and add it to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: In Vitro α-Glucosidase Inhibition Assay
Objective: To evaluate the α-glucosidase inhibitory activity of the synthesized compounds.
Materials:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds and Acarbose (positive control) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose at various concentrations.
-
In a 96-well plate, add the phosphate buffer, α-glucosidase solution, and the test compound solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mandatory Visualizations
Caption: Synthetic workflow for the preparation and evaluation of triazole-bearing cinnamide derivatives.
Caption: Mechanism of action of α-glucosidase inhibitors derived from cinnamic acid.
Application Notes and Protocols for the Use of Ethyl trans-4-bromocinnamate in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of Ethyl trans-4-bromocinnamate as a key starting material in the synthesis of pharmaceutical intermediates. The focus is on its application in palladium-catalyzed cross-coupling reactions to form precursors for active pharmaceutical ingredients (APIs).
Synthesis of a Tranilast Intermediate via Heck Reaction
Tranilast, an anti-allergic and anti-inflammatory drug, can be synthesized from a key intermediate derived from this compound. The following protocol details the synthesis of Ethyl (E)-3-(4-(N-allylamino)phenyl)acrylate, a precursor to Tranilast, via a palladium-catalyzed Heck reaction. This reaction couples this compound with an N-protected allylamine derivative of anthranilic acid.
Experimental Protocol: Heck Reaction for Tranilast Intermediate
This protocol is adapted from analogous Heck reactions involving aryl bromides and N-allyl anilines.
Materials:
-
This compound
-
N-allyl-2-aminobenzoic acid (or a suitable protected derivative)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), N-allyl-2-aminobenzoic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and Tri(o-tolyl)phosphine (0.04 eq).
-
Add anhydrous acetonitrile as the solvent.
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C for acetonitrile) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired product, Ethyl (E)-3-(4-(N-allylamino)phenyl)acrylate.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Heck reaction in the synthesis of the Tranilast intermediate. The data is based on typical yields and conditions for similar Heck coupling reactions.
| Parameter | Value |
| Reactants | This compound, N-allyl-2-aminobenzoic acid |
| Catalyst | Palladium(II) acetate |
| Ligand | Tri(o-tolyl)phosphine |
| Base | Triethylamine |
| Solvent | Acetonitrile |
| Reaction Temperature | Reflux (~82 °C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 85% |
| Purity (after chromatography) | >95% |
Visualizations
Caption: Experimental workflow for the synthesis of a Tranilast intermediate.
Caption: Simplified catalytic cycle of the Heck Reaction.
General Application in Suzuki-Miyaura Coupling
This compound can also serve as a versatile building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the aryl bromide of this compound and various organoboron compounds, such as boronic acids or their esters. This methodology opens a pathway to a wide range of substituted cinnamate derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals.
General Experimental Protocol: Suzuki-Miyaura Coupling
This is a generalized protocol that may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl or vinyl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Toluene/Water, Dioxane/Water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq) and the boronic acid/ester (1.1-1.5 eq) in the chosen solvent system.
-
Add the palladium catalyst (0.01-0.05 eq) and the base (2.0-3.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or GC-MS.
-
After cooling, perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the residue by chromatography or recrystallization to obtain the coupled product.
Quantitative Data Summary for a Model Suzuki Coupling
The following table provides representative data for a model Suzuki coupling reaction of an aryl bromide with a boronic acid, analogous to the reaction with this compound.
| Parameter | Value |
| Reactants | This compound, Phenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Potassium Carbonate |
| Solvent | Toluene/Ethanol/Water |
| Reaction Temperature | 80 °C |
| Reaction Time | 4 - 12 hours |
| Typical Yield | 80 - 95% |
| Purity (after purification) | >98% |
Visualization
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified personnel in a laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Application Notes and Protocols for the Synthesis of Novel Polymers Using Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl trans-4-bromocinnamate is a versatile monomer for the synthesis of novel polymers. Its chemical structure, featuring a polymerizable vinyl group and a reactive bromo-substituent, allows for the creation of a wide range of polymeric architectures with tailored properties. The vinyl group can participate in various controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, enabling the synthesis of well-defined homopolymers and block copolymers. Furthermore, the bromine atom on the phenyl ring serves as a functional handle for post-polymerization modifications, most notably through cross-coupling reactions like Suzuki-Miyaura polycondensation, leading to the formation of conjugated polymers with interesting optoelectronic properties.
These resulting polymers have potential applications in diverse fields, including drug delivery, advanced coatings, and organic electronics. The ability to precisely control the polymer's molecular weight, architecture, and functionality is crucial for tailoring its performance in these applications.
Note: Specific experimental literature detailing the polymerization of this compound is limited. The following protocols are based on well-established procedures for a structurally similar and extensively studied monomer, 4-bromostyrene. These protocols provide a robust starting point and can be adapted and optimized for the polymerization of this compound.
I. Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques offer a powerful means to synthesize polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures. Both ATRP and RAFT are highly effective methods for the polymerization of styrenic monomers and are therefore well-suited for this compound.
A. Atom Transfer Radical Polymerization (ATRP)
ATRP is a versatile and robust method for controlled radical polymerization that involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst.
Materials:
-
Monomer: 4-bromostyrene (as a model) or this compound
-
Initiator: Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent: Anisole
-
Inhibitor remover column
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol) and PMDETA (20.8 μL, 0.1 mmol).
-
Seal the flask with a rubber septum and purge with nitrogen or argon for 15-20 minutes.
-
Add the purified monomer (e.g., 2.0 g, ~11 mmol of 4-bromostyrene) and anisole (2.0 mL) to the flask via syringe.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
After the final thaw and under a positive pressure of inert gas, add the initiator, EBiB (14.6 μL, 0.1 mmol), via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and start stirring.
-
Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (to determine monomer conversion) and Size Exclusion Chromatography (SEC) (to determine molecular weight and PDI).
-
To quench the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Purification: Dilute the reaction mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and then precipitate the polymer in a large excess of a non-solvent like methanol.
-
Dry the resulting polymer under vacuum to a constant weight.
| Parameter | Expected Value/Range |
| Monomer Conversion | > 90% |
| Theoretical Mn ( g/mol ) | Controllable by [M]/[I] ratio |
| Experimental Mn (SEC) | Close to theoretical values |
| Polydispersity Index (PDI) | < 1.3 |
B. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is another powerful CRP technique that utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for excellent control over the final polymer properties.
Materials:
-
Monomer: 4-bromostyrene (as a model) or this compound
-
Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
RAFT Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate
-
Solvent: Toluene
-
Inhibitor remover column
-
Nitrogen or Argon gas supply
-
Schlenk flask or reaction vial with a septum
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina.
-
Reaction Setup: In a typical experiment, add the monomer (e.g., 1.83 g, 10 mmol), RAFT agent (e.g., 34.5 mg, 0.1 mmol), AIBN (e.g., 1.64 mg, 0.01 mmol), and toluene (2 mL) to a Schlenk flask or vial with a magnetic stir bar.
-
Seal the flask/vial and degas the solution by purging with nitrogen or argon for 30 minutes, or by performing three freeze-pump-thaw cycles.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitor the polymerization by taking aliquots at different time intervals for ¹H NMR and SEC analysis.
-
Quench the reaction by cooling to room temperature and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent such as cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
| Parameter | Expected Value/Range |
| Monomer Conversion | > 90% |
| Theoretical Mn ( g/mol ) | Controllable by [M]/[CTA] ratio |
| Experimental Mn (SEC) | In good agreement with theoretical values |
| Polydispersity Index (PDI) | < 1.2 |
II. Suzuki-Miyaura Polycondensation
The bromo-functionality of poly(this compound) can be utilized in post-polymerization modification or directly in a step-growth polymerization. Suzuki-Miyaura polycondensation is a powerful method to synthesize conjugated polymers by coupling a di-bromo monomer with a di-boronic acid or ester monomer.
Materials:
-
Di-bromo monomer: A derivative of this compound or poly(this compound)
-
Di-boronic acid or ester monomer: e.g., 1,4-Benzenediboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution
-
Solvent system: Toluene and water (biphasic)
-
Phase-transfer catalyst (optional): e.g., Aliquat 336
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add the di-bromo monomer, the di-boronic acid/ester monomer in a 1:1 molar ratio, and the palladium catalyst (1-2 mol%).
-
Add the solvent (e.g., toluene) and the aqueous base solution.
-
If using, add the phase-transfer catalyst.
-
Degas the mixture by bubbling with inert gas for 30 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction by observing the increase in viscosity and by taking samples for analysis (e.g., SEC to follow the increase in molecular weight).
-
After the desired polymerization time, cool the reaction to room temperature.
-
Work-up and Purification: Separate the organic layer and wash it with water and brine.
-
Concentrate the organic layer and precipitate the polymer in a non-solvent like methanol or acetone.
-
The polymer may require further purification by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.
-
Dry the final conjugated polymer under vacuum.
| Parameter | Expected Value/Range |
| Yield | 70-95% |
| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (or higher) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
III. Visualization of Methodologies
A. ATRP Experimental Workflow
Caption: Workflow for Atom Transfer Radical Polymerization (ATRP).
B. RAFT Polymerization Signaling Pathway
Caption: Key steps in RAFT polymerization.
C. Suzuki Polycondensation Logical Relationship
Caption: Logical flow of Suzuki-Miyaura polycondensation.
Application Note: Ethyl trans-4-bromocinnamate as a Reference Standard in HPLC Analysis
Introduction
Reference standards are crucial in High-Performance Liquid Chromatography (HPLC) for the accurate identification and quantification of analytes.[1][2][3] An ideal reference standard is a highly purified and well-characterized compound.[3] Ethyl trans-4-bromocinnamate is a derivative of cinnamic acid, a class of compounds with various biological activities, including antioxidant and anti-inflammatory properties.[4] This application note details the use of this compound as a reference standard for HPLC analysis, providing a comprehensive protocol for its application in quantifying related compounds.
This compound is a suitable candidate for a reference standard due to its stable chemical structure and distinct chromophore, which allows for sensitive UV detection. Its physicochemical properties are well-documented, ensuring reliability and reproducibility in analytical methods.[5][6][7][8][9]
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 24393-53-1 | [8][9] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [5][6][8][9] |
| Molecular Weight | 255.11 g/mol | [5][8][9] |
| Appearance | Clear yellow liquid | [6] |
| Boiling Point | 180 °C/18 mmHg | [7][8] |
| Density | 1.359 g/mL at 25 °C | [7][8] |
| Refractive Index | n20/D 1.596 | [7][8] |
| Purity | ≥98% | [8][10] |
Experimental Protocol
This protocol outlines the steps for using this compound as a reference standard in an HPLC method for the quantification of related cinnamic acid derivatives.
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (or another suitable acid for mobile phase modification)[4]
-
Volumetric flasks, pipettes, and other standard laboratory glassware[11]
-
Analytical balance[11]
-
HPLC vials[11]
-
0.45 µm syringe filters
2. Instrumentation
-
An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), quaternary or binary pump, autosampler, and column oven.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of cinnamic acid derivatives.[4][12]
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 100 µg/mL.[4]
4. Chromatographic Conditions The following HPLC conditions are a starting point and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B |
| Flow Rate | 1.0 mL/min[12] |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (based on typical absorbance for cinnamates)[4][13] |
| Injection Volume | 10 µL[12] |
5. Method Validation A comprehensive validation of the HPLC method should be performed according to international guidelines (e.g., ICH Q2(R1)) to ensure reliable results.[14][15][16][17] Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999[12] |
| Precision (Repeatability) | %RSD ≤ 2%[15] |
| Intermediate Precision | %RSD ≤ 2% |
| Accuracy (% Recovery) | 98.0% - 102.0%[16] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1[18] |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1[18] |
| Specificity | No interference from blank or placebo at the retention time of the analyte. |
| Robustness | %RSD ≤ 2% after small, deliberate changes in method parameters.[14][18] |
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
Visualizations
Caption: Workflow for HPLC analysis using a reference standard.
Caption: Key parameters in an HPLC method validation process.
Conclusion
This compound is a reliable and effective reference standard for the HPLC analysis of related cinnamic acid derivatives. The detailed protocol and method validation parameters provided in this application note offer a robust framework for researchers and scientists in drug development and quality control to achieve accurate and reproducible quantitative results.
References
- 1. labmal.com [labmal.com]
- 2. biocompare.com [biocompare.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. scbt.com [scbt.com]
- 10. uhplcs.com [uhplcs.com]
- 11. mastelf.com [mastelf.com]
- 12. d-nb.info [d-nb.info]
- 13. benchchem.com [benchchem.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. mastelf.com [mastelf.com]
- 16. gmpsop.com [gmpsop.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. youtube.com [youtube.com]
Green Synthesis of Ethyl trans-4-bromocinnamate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of Ethyl trans-4-bromocinnamate and its derivatives. These compounds are valuable intermediates in the synthesis of various pharmacologically active molecules. The methodologies presented herein focus on environmentally benign approaches, including microwave-assisted synthesis, ultrasound-assisted synthesis, greener solvent-based esterification, and solvent-free reaction conditions. These methods offer significant advantages over traditional synthetic routes by reducing reaction times, improving energy efficiency, and minimizing the use of hazardous materials.
I. Overview of Green Synthetic Methodologies
Four primary green synthetic strategies for the preparation of this compound derivatives are detailed:
-
Microwave-Assisted Horner-Wadsworth-Emmons (HWE) Reaction: This method utilizes microwave irradiation to accelerate the reaction between a phosphonate ylide and an aldehyde, leading to the rapid and high-yield formation of the target alkene.[1][2][3][4]
-
Ultrasound-Assisted Fischer Esterification: Sonication is employed to enhance the rate of the acid-catalyzed esterification of 4-bromocinnamic acid with ethanol.[5][6][7] This technique often results in excellent yields and shorter reaction times compared to conventional heating.[7]
-
Greener Steglich Esterification: This protocol modifies the classical Steglich esterification by using a more environmentally friendly solvent, acetonitrile, in place of halogenated solvents.[8][9][10] It offers a mild and efficient route to the desired ester.
-
Solvent-Free Wittig Reaction: By eliminating the solvent, this Wittig reaction variant significantly reduces waste and simplifies product purification.[11][12][13] It is a straightforward and effective method for synthesizing cinnamate esters.[12]
II. Quantitative Data Summary
The following tables summarize the key quantitative data for the different green synthesis methodologies.
Table 1: Microwave-Assisted Horner-Wadsworth-Emmons Reaction
| Parameter | Value | Reference |
| Starting Materials | Triethyl phosphonoacetate, 4-bromobenzaldehyde | [10] |
| Base | Potassium carbonate (K₂CO₃) | [10] |
| Solvent | Ethanol | [10] |
| Temperature | 140 °C | [10] |
| Reaction Time | 20 minutes | [10] |
| Yield | 73-96% (for similar derivatives) | [1] |
| Microwave Power | 300 W (for a similar reaction) | [14] |
Table 2: Ultrasound-Assisted Fischer Esterification
| Parameter | Value | Reference |
| Starting Materials | 4-bromocinnamic acid, Ethanol | [15] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [15] |
| Temperature | 60 °C | [15] |
| Reaction Time | 40 minutes | [15] |
| Yield | ~96% (for ethyl cinnamate) | [7] |
| Ultrasound Frequency | Not specified, standard ultrasonic bath | [15] |
Table 3: Greener Steglich Esterification
| Parameter | Value | Reference |
| Starting Materials | 4-bromocinnamic acid, Ethanol | [8][9] |
| Coupling Agent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | [8][9] |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | [8][9] |
| Solvent | Acetonitrile | [8][9] |
| Temperature | 40-45 °C | [8][9] |
| Reaction Time | 45 minutes | [8][9] |
| Average Yield | ~70% | [8][9] |
Table 4: Solvent-Free Wittig Reaction
| Parameter | Value | Reference |
| Starting Materials | 4-bromobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane | [11][13] |
| Solvent | None | [11][13] |
| Temperature | Room Temperature | [11][13] |
| Reaction Time | 15 minutes | [11][13] |
| Typical Yield | 80-85% | [12] |
III. Experimental Protocols and Workflows
Detailed protocols for each of the green synthesis methodologies are provided below, accompanied by workflow diagrams generated using Graphviz.
Microwave-Assisted Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a general procedure for the synthesis of ethyl cinnamates.[10]
Protocol:
-
In a 10 mL microwave vessel, combine triethyl phosphonoacetate (1.0 equivalent), 4-bromobenzaldehyde (0.7 equivalent), and potassium carbonate (1.0 equivalent).
-
Add 3 mL of ethanol to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 140 °C for 20 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to obtain this compound.
Workflow Diagram:
Ultrasound-Assisted Fischer Esterification
This protocol is based on the sonochemical synthesis of ethyl cinnamate.[15]
Protocol:
-
In a conical flask, place 4-bromocinnamic acid (0.03 mol) and 25 mL of ethanol.
-
Carefully add 1 mL of concentrated sulfuric acid to the mixture.
-
Place the flask in an ultrasonic bath and sonicate for 40 minutes at 60 °C.
-
After sonication, transfer the reaction mixture to a round-bottom flask.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.
Workflow Diagram:
Greener Steglich Esterification
This protocol follows a greener modification of the Steglich esterification.[8][9][10]
Protocol:
-
In a round-bottom flask, combine 4-bromocinnamic acid (1.2 equivalents), 4-(dimethylamino)pyridine (DMAP) (3 equivalents), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents).
-
Add acetonitrile as the solvent.
-
Add ethanol (1 equivalent) to the mixture.
-
Stir the reaction mixture in a water bath maintained at 40-45 °C for 45 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
To the residue, add diethyl ether and 1 M hydrochloric acid for extraction.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain this compound.
Workflow Diagram:
Solvent-Free Wittig Reaction
This protocol is an adaptation of a solvent-free synthesis of ethyl cinnamate.[11][13]
Protocol:
-
In a dry 5 mL conical vial, weigh the appropriate amount of 4-bromobenzaldehyde.
-
Calculate and add (carbethoxymethylene)triphenylphosphorane in a 1.15:1 molar ratio to the aldehyde.
-
Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes.
-
After the reaction is complete, add approximately 3 mL of hexanes and stir to dissolve the product.
-
Filter the mixture through a cotton-plugged pipette to remove the solid triphenylphosphine oxide byproduct, collecting the filtrate in a pre-weighed vial.
-
Wash the solid residue with another portion of hexanes and combine the filtrates.
-
Evaporate the hexanes from the combined filtrate to obtain this compound.
Workflow Diagram:
IV. Conclusion
The green synthesis methodologies presented provide efficient, rapid, and environmentally conscious alternatives for the synthesis of this compound and its derivatives. These protocols are well-suited for academic and industrial research settings, contributing to the advancement of sustainable practices in drug discovery and development. The choice of method will depend on the available equipment, desired scale, and specific requirements of the synthetic target.
References
- 1. gctlc.org [gctlc.org]
- 2. eclass.teiwm.gr [eclass.teiwm.gr]
- 3. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 4. Rapid synthesis of flavor compound 4-ethyloctanoic acid under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. community.wvu.edu [community.wvu.edu]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. jurnal.uns.ac.id [jurnal.uns.ac.id]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Heck Reaction with Ethyl trans-4-bromocinnamate
Welcome to the technical support center for the Mizoroki-Heck reaction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Ethyl trans-4-bromocinnamate in this critical C-C bond-forming reaction. Find answers to frequently asked questions and consult the troubleshooting guides for solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of this compound in a Heck reaction?
This compound is an electron-deficient aryl bromide due to the presence of the electron-withdrawing ethyl cinnamate group. This electronic property generally makes it a good substrate for the Heck reaction, as the oxidative addition step to the palladium(0) catalyst is often facilitated. The reaction is expected to proceed with good yields when coupled with suitable alkenes, particularly electron-deficient ones like acrylates.
Q2: Which palladium catalysts are most effective for this type of reaction?
A range of palladium catalysts can be effective. Common choices include palladium(II) acetate (Pd(OAc)₂), which is often reduced in situ to the active Pd(0) species, and pre-formed Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of catalyst can be influenced by the specific reaction conditions and the presence of ligands. For industrial applications involving similar substrates, palladium on carbon (Pd/C) has also been utilized.
Q3: What role do ligands play, and which ones are recommended?
Ligands are crucial for stabilizing the palladium catalyst, preventing its decomposition into inactive palladium black, and influencing the reaction's efficiency and selectivity. For electron-deficient aryl bromides, common phosphine ligands like triphenylphosphine (PPh₃) are often used. Bulky, electron-rich phosphine ligands can also be beneficial in promoting the oxidative addition step. In some cases, phosphine-free systems or N-heterocyclic carbene (NHC) ligands can offer advantages in terms of catalyst stability and activity.
Q4: What are the most suitable bases and solvents for this reaction?
The choice of base and solvent is critical for a successful Heck reaction.
-
Bases: Common bases include organic amines like triethylamine (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc). The base is required to neutralize the hydrogen halide (HBr) formed during the catalytic cycle.
-
Solvents: Aprotic polar solvents are generally preferred. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices and have been used in industrial-scale Heck reactions of similar substrates, often leading to high yields.
Q5: What are the common side reactions to be aware of?
The most common side reaction is the formation of palladium black, which is the precipitation of elemental palladium, indicating catalyst decomposition. This can halt the reaction. Another potential side reaction is the isomerization of the double bond in the product, although this is less common when using electron-deficient alkenes. Dehalogenation of the starting material can also occur, leading to the formation of ethyl cinnamate.
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is of good quality and has been stored properly. If using a Pd(II) precursor like Pd(OAc)₂, ensure that the conditions are suitable for its reduction to Pd(0). |
| Inappropriate Ligand | If using a phosphine ligand, ensure it is not oxidized. Consider screening different ligands, including bulky, electron-rich phosphines or NHCs. |
| Incorrect Base or Solvent | The base may not be strong enough or may be sterically hindered. Consider switching to a different base (e.g., from Et₃N to K₂CO₃). The solvent may not be appropriate for the reaction temperature or solubility of the reagents. Consider switching to a high-boiling aprotic polar solvent like DMF or NMP. |
| Low Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed. |
Issue 2: Formation of Palladium Black
| Potential Cause | Troubleshooting Step |
| Catalyst Decomposition | This is a common issue, especially at high temperatures. The ligand may not be effectively stabilizing the palladium nanoparticles. |
| - Increase Ligand Concentration: A higher ligand-to-palladium ratio can sometimes improve catalyst stability. | |
| - Change Ligand: Switch to a more robust ligand, such as a bidentate phosphine or an N-heterocyclic carbene (NHC). | |
| - Lower Reaction Temperature: If possible, reducing the temperature can slow down the decomposition process. | |
| - Use a Heterogeneous Catalyst: Palladium on carbon (Pd/C) can sometimes be more robust and easier to handle. | |
| Absence of a Stabilizing Ligand | Running the reaction "ligand-free" can be prone to palladium black formation. The addition of a suitable ligand is highly recommended. |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Dehalogenation of Starting Material | The aryl bromide is reduced to the corresponding arene. This can be promoted by certain impurities or reaction conditions. |
| - Ensure High Purity of Reagents: Use purified starting materials and solvents. | |
| - Optimize Reaction Time: Prolonged reaction times can sometimes lead to increased side product formation. | |
| Double Bond Isomerization | The position of the double bond in the product may shift. |
| - Use of a Weaker Base: Sometimes, a less coordinating base can minimize isomerization. | |
| - Control Reaction Temperature: Higher temperatures can sometimes promote isomerization. |
Quantitative Data Summary
The following table summarizes the yields of Heck reactions for substrates similar to this compound under various conditions. This data can serve as a guide for optimizing your reaction.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | 2-Ethylhexyl acrylate | Not specified | Not specified | Not specified | NMP or DMF | Not specified | > 80[1] |
| 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat® 40 (0.8) | None | NaOAc | Ethanol | 140 (MW) | 48[2] |
| 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂ | Di-1-adamantyl-n-butylphosphine | K₃PO₄ | Dioxane | Not specified | High |
| Aryl Bromides | Styrene | Pd(OAc)₂ (1) | Tetrahydropyrimidinium salts | K₂CO₃ | H₂O/DMF | 100 | Good |
| Iodobenzene | Ethyl acrylate | Pd₂(allyl)₂Cl₂ (0.02) | None | K₂CO₃ | Water with IL | 80 | > 90[3] |
Experimental Protocols
Protocol 1: General Procedure for Heck Reaction of this compound with an Acrylate
This protocol is adapted from a similar procedure for the Heck reaction of 2-bromonaphthalene with ethyl crotonate.[2]
Materials:
-
This compound (1 equivalent)
-
Acrylate ester (e.g., ethyl acrylate, 1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 2 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous and degassed
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed DMF via syringe, followed by the acrylate ester and triethylamine.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting a low-yielding Heck reaction.
References
Technical Support Center: Optimization of Suzuki Coupling for Ethyl trans-4-bromocinnamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Suzuki coupling reactions involving Ethyl trans-4-bromocinnamate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction is not proceeding, and I am recovering my starting materials. What are the likely causes?
A1: Failure of the reaction to initiate can be attributed to several factors:
-
Catalyst Inactivity: The Palladium(0) active species is prone to oxidation. Ensure your catalyst is fresh and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1] Proper degassing of solvents and reagents is crucial.
-
Ineffective Base: The base is critical for the transmetalation step.[2] The chosen base may not be strong enough or may have poor solubility in the reaction solvent.
-
Low Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, especially with less reactive coupling partners.
-
Poor Reagent Quality: Ensure the boronic acid is not degraded (protodeboronation) and that the solvent is anhydrous and free of impurities.
Q2: I am observing a low yield of my desired product. How can I improve it?
A2: Low yields are a common challenge. Consider the following optimization strategies:
-
Catalyst and Ligand Screening: For electron-deficient aryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal. Screening bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve yields.
-
Base and Solvent Optimization: The choice of base and solvent system is interdependent. A systematic screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF) is recommended.[3][4][5]
-
Temperature and Reaction Time: Gradually increasing the reaction temperature and monitoring the reaction progress over time by TLC or GC-MS can help identify the optimal conditions.
Q3: I am observing significant amounts of homocoupling product from my boronic acid. How can I minimize this side reaction?
A3: Homocoupling is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.
-
Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed with an inert gas.
-
Use of High-Purity Reagents: Use fresh, high-quality boronic acid to minimize the presence of impurities that can facilitate homocoupling.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration and reduce the rate of homocoupling.
Q4: A significant byproduct of my reaction is the dehalogenated starting material (Ethyl trans-cinnamate). What causes this and how can I prevent it?
A4: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by:
-
Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the dehalogenation pathway. Ensure anhydrous conditions if this is a persistent issue.
-
Certain Bases and Solvents: Some bases and solvents are more prone to promoting dehalogenation. If you observe significant dehalogenation, consider screening alternative bases and solvents.
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired cross-coupling and the undesired dehalogenation.
Q5: I am concerned about the hydrolysis of the ethyl ester group on my starting material under the basic reaction conditions. How can I mitigate this?
A5: Hydrolysis of the ester is a valid concern, especially with stronger bases and aqueous solvent systems at elevated temperatures.
-
Use of Milder Bases: Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide (NaOH).[6] Potassium fluoride (KF) can also be effective in activating the boronic acid while being less prone to causing ester hydrolysis.[7][8]
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions with a non-aqueous solvent system (e.g., THF, Dioxane, Toluene) can prevent ester cleavage.
-
Lower Reaction Temperature: If possible, optimizing the catalyst system to allow for lower reaction temperatures can reduce the rate of hydrolysis.[6]
-
Reaction Time: Minimizing the reaction time by using a more active catalyst can also help to reduce the extent of ester hydrolysis.
Data Presentation: Optimization of Reaction Conditions
The following tables provide representative data for the Suzuki coupling of substrates similar to this compound, illustrating the effect of different catalysts, bases, and solvents on the reaction yield.
Table 1: Comparison of Different Bases in the Suzuki Coupling of 4-Bromotoluene with Phenylboronic Acid
| Entry | Base | Solvent | Catalyst/Ligand | Temp (°C) | Time (h) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 95 |
| 2 | K₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 92 |
| 3 | K₃PO₄ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 98 |
| 4 | Cs₂CO₃ | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 97 |
| 5 | KOH | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 85 |
| 6 | TEA | Toluene/H₂O | Pd(OAc)₂ / PPh₃ | 100 | 12 | 45 |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[5]
Table 2: Influence of Solvents on the Suzuki Coupling of Bromobenzene and Phenylboronic Acid
| Entry | Solvent | Base | Yield (%) |
| 1 | Tetrahydrofuran | K₃PO₄ | 10.4 |
| 2 | DMF | K₃PO₄ | 30.9 |
| 3 | Methanol | K₃PO₄ | 78.9 |
| 4 | Dioxane | K₃PO₄ | No Product |
| 5 | Ethanol | K₃PO₄ | 73.4 |
| 6 | Methanol/H₂O (3:2) | NaOH | 96.3 |
Data adapted from a study on the influences of base and solvent in Suzuki-Miyaura coupling reactions.[3]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for Suzuki coupling optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of Ethyl trans-4-bromocinnamate Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of products from reactions involving Ethyl trans-4-bromocinnamate.
General Purification FAQs
Q1: What are the most common impurities found after a reaction with this compound?
A1: Common impurities include unreacted starting materials (this compound, the coupling partner), residual catalyst (e.g., palladium), byproducts from side reactions (e.g., homocoupling of a boronic acid in a Suzuki reaction), and the solvent used in the reaction. The polarity of your product relative to these impurities will guide the purification strategy.
Q2: How do I choose the best primary purification technique?
A2: The choice of purification technique depends on the nature of your product and the impurities.
-
Aqueous Work-up: This is the essential first step to remove water-soluble impurities like inorganic salts and bases.[1]
-
Column Chromatography: This is the most versatile technique for separating compounds with different polarities. It is highly effective for removing unreacted starting materials and most byproducts.[2][3][4]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity, especially for removing impurities with different solubility profiles.[1]
-
Distillation: For products that are liquids with boiling points significantly different from impurities, vacuum distillation can be effective.
Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki)
Palladium-catalyzed reactions like the Heck and Suzuki couplings are common C-C bond-forming reactions used with this compound. A primary challenge is the removal of the palladium catalyst and various reaction byproducts.
Frequently Asked Questions (FAQs)
Q3: My purified product is still grey/black. How do I remove residual palladium catalyst?
A3: Residual palladium can be a persistent issue. The method for removal depends on whether the catalyst is heterogeneous or homogeneous.
-
Heterogeneous Catalysts (e.g., Pd/C): These can be removed by filtering the reaction mixture through a pad of Celite.[1][5]
-
Homogeneous Catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄): These require more specific methods. After an initial aqueous work-up, you can use metal scavengers. These are materials like functionalized silica gel that bind to the palladium, allowing it to be removed by filtration.[1]
Q4: I am seeing a significant amount of a homocoupled byproduct from my boronic acid in a Suzuki reaction. How can I separate it from my desired product?
A4: Homocoupled byproducts often have very similar polarities to the desired cross-coupled product, making separation challenging.[1]
-
Meticulous Column Chromatography: Use a long column and a shallow solvent gradient to maximize separation. It is crucial to first perform thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to find the optimal conditions for separation.[1]
-
Recrystallization: If the product is solid, recrystallization can be highly effective. The difference in crystal lattice packing between your product and the symmetrical homocoupled byproduct can often be exploited for separation.[1]
Q5: How do I remove unreacted boronic acid from my Suzuki coupling reaction?
A5: Boronic acids are acidic and can be removed with a basic aqueous wash. During the work-up, wash the organic layer with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This converts the boronic acid into its water-soluble boronate salt, which will partition into the aqueous layer.[1]
Troubleshooting Workflow: Suzuki Coupling Purification
Caption: Troubleshooting workflow for Suzuki coupling purification.
Troubleshooting Guide 2: Epoxidation Reactions
Epoxidation of the double bond in this compound creates an epoxide. Purification focuses on removing the unreacted starting material and the oxidant byproducts (e.g., m-chlorobenzoic acid from m-CPBA).
Frequently Asked Questions (FAQs)
Q6: My crude product from an m-CPBA epoxidation is highly acidic and contains a lot of white precipitate. What is this and how do I remove it?
A6: The white precipitate is m-chlorobenzoic acid, the byproduct of the m-CPBA oxidant. This acidic impurity can be easily removed during the aqueous work-up. Wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases. This neutralizes the acid, converting it to its water-soluble sodium salt.[4]
Q7: My epoxide product seems to be decomposing on the silica gel column. What can I do?
A7: Epoxides can be sensitive to the acidic nature of standard silica gel, which can catalyze ring-opening.[6]
-
Neutralize the Silica: You can use silica gel that has been pre-treated (neutralized) with a base like triethylamine. Prepare a slurry of silica in your starting eluent and add ~1% triethylamine by volume.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil for your column chromatography.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation.
Data Presentation: TLC of Epoxidation Reaction
| Compound | Typical Rf Value (20% EtOAc in Hexane) | Appearance under UV Light |
| This compound | ~0.6 | Quenches |
| Epoxide Product | ~0.4 | Quenches |
| m-CPBA | Streaks from baseline | Quenches |
| m-chlorobenzoic acid | ~0.1 (streaks) | Quenches |
Experimental Workflow: Epoxidation Purification
Caption: Standard workflow for epoxidation reaction purification.
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acids.[4] Vent the separatory funnel frequently.
-
Wash the organic layer with water, followed by a wash with saturated brine to aid in the removal of water from the organic layer.[7]
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.
-
Load the Sample: Dissolve the crude product in a minimal amount of the organic solvent used for the work-up or the eluent itself. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Begin eluting with the low-polarity solvent system. The less polar compounds will travel down the column faster.[4]
-
Increase Polarity (Gradient Elution): Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane) to elute the more polar compounds.
-
Collect and Analyze Fractions: Collect the eluate in a series of fractions (e.g., in test tubes). Spot even-numbered fractions on a TLC plate alongside your crude mixture and starting material to identify which fractions contain the pure product.[3]
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Identification in Ethyl Trans-4-Bromocinnamate Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the formation of byproducts in common cross-coupling reactions involving ethyl trans-4-bromocinnamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions used with this compound?
A1: this compound is a versatile substrate commonly used in palladium-catalyzed cross-coupling reactions to form a new carbon-carbon bond at the 4-position of the phenyl ring. The most frequently employed reactions are the Heck, Suzuki, and Sonogashira couplings.
Q2: I see an unexpected peak in my NMR spectrum after a Suzuki coupling reaction. What could it be?
A2: A common byproduct in Suzuki coupling reactions is the homocoupling of the boronic acid reagent, which would result in a biphenyl species. Another possibility is the dehalogenation of the starting material, this compound, leading to the formation of ethyl cinnamate. Careful analysis of the NMR and comparison with known spectra of these potential byproducts can help in their identification.
Q3: My Heck reaction is giving me a mixture of isomers. Why is this happening?
A3: In Heck reactions, the formation of regioisomers and stereoisomers can occur. With acrylates, the coupling can occur at the α or β position of the double bond. Furthermore, isomerization of the double bond in the product can lead to a mixture of E and Z isomers. Reaction conditions such as the choice of catalyst, ligand, base, and solvent can significantly influence the selectivity.
Q4: I'm observing a significant amount of a dark, insoluble material in my Sonogashira reaction. What is it?
A4: The formation of a dark precipitate in a Sonogashira reaction, especially when using a copper co-catalyst, is often due to the homocoupling of the terminal alkyne, a side reaction known as Glaser or Hay coupling. This oxidative coupling leads to the formation of a diyne, which can sometimes polymerize. Running the reaction under a strictly inert atmosphere can help minimize this side reaction.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired Coupled Product
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Prepare fresh catalyst solutions if necessary. |
| Poor Quality Reagents | Use high-purity, dry solvents and reagents. Boronic acids in Suzuki reactions can be prone to degradation. |
| Incorrect Reaction Conditions | Optimize reaction temperature, time, and concentration. For less reactive aryl bromides, heating may be necessary.[1] |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to prevent catalyst deactivation and side reactions like homocoupling.[1] |
Issue 2: Presence of Significant Byproducts
| Byproduct Observed | Reaction Type | Potential Cause & Mitigation |
| Homocoupled Product | Suzuki, Heck, Sonogashira | Cause: Can be promoted by the presence of oxygen or side reactions of the catalyst. Mitigation: Rigorously degas the reaction mixture. In Sonogashira, consider using a copper-free protocol.[1] |
| Dehalogenated Product (Ethyl Cinnamate) | Suzuki, Heck | Cause: A competing reaction pathway where the aryl halide is reduced. Mitigation: Optimize the catalyst system and reaction conditions. The choice of base and solvent can influence this side reaction. |
| Alkene Isomers | Heck | Cause: Non-regioselective migratory insertion or subsequent isomerization of the product. Mitigation: Screen different phosphine ligands and additives. Lowering the reaction temperature may also improve selectivity. |
| Diyne (from alkyne homocoupling) | Sonogashira | Cause: Oxidative coupling of the terminal alkyne, often catalyzed by the copper co-catalyst in the presence of oxygen. Mitigation: Use a copper-free protocol or ensure strictly anaerobic conditions.[1] |
Quantitative Data on Byproduct Formation
The following tables provide illustrative quantitative data on byproduct formation in coupling reactions of this compound. Note: These values are representative and can vary significantly based on the specific reaction conditions, catalyst system, and purity of reagents.
Table 1: Byproduct Distribution in the Heck Coupling of this compound with Styrene
| Product | Typical Yield (%) |
| Ethyl (E)-4-styrylcinnamate (Desired Product) | 70-90 |
| Ethyl cinnamate (Dehalogenated Byproduct) | 5-15 |
| 1,1'-Biphenyl (Homocoupled Byproduct) | < 5 |
| Isomeric Products | < 5 |
Table 2: Byproduct Distribution in the Suzuki Coupling of this compound with Phenylboronic Acid
| Product | Typical Yield (%) |
| Ethyl (E)-4-phenylcinnamate (Desired Product) | 80-95 |
| Biphenyl (Homocoupled Byproduct) | 2-10 |
| Ethyl cinnamate (Dehalogenated Byproduct) | < 5 |
Table 3: Byproduct Distribution in the Sonogashira Coupling of this compound with Phenylacetylene
| Product | Typical Yield (%) |
| Ethyl (E)-4-(phenylethynyl)cinnamate (Desired Product) | 75-90 |
| 1,4-Diphenylbutadiyne (Glaser Coupling Byproduct) | 5-20 |
| Ethyl cinnamate (Dehalogenated Byproduct) | < 5 |
Experimental Protocols
General Protocol for a Heck Coupling Reaction
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the alkene coupling partner (e.g., styrene, 1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., PPh₃, 4 mol%).
-
Add a dry, degassed solvent (e.g., DMF or acetonitrile, 5 mL) followed by a base (e.g., triethylamine, 1.5 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Suzuki Coupling Reaction
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol) in a suitable solvent system (e.g., a mixture of toluene and water).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and a base (e.g., K₂CO₃, 2.0 mmol).
-
Thoroughly degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for a Sonogashira Coupling Reaction (Copper-Free)
-
To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the terminal alkyne (e.g., phenylacetylene, 1.2 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a base (e.g., diisopropylethylamine, 2.0 mmol).
-
Add a dry, degassed solvent (e.g., THF or DMF, 5 mL).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic phase, concentrate, and purify by chromatography.[1]
Visualizations
Caption: Potential byproduct formation pathways in coupling reactions.
Caption: Workflow for byproduct identification and characterization.
References
Strategies to avoid palladium black formation in Heck reactions of Ethyl trans-4-bromocinnamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with palladium black formation in Heck reactions of Ethyl trans-4-bromocinnamate.
Troubleshooting Guide: Palladium Black Formation
Palladium black precipitation is a common indication of catalyst decomposition in Heck reactions, leading to reduced catalytic activity and lower product yields. The following guide provides a systematic approach to diagnose and resolve this issue.
Question: My Heck reaction is turning black, and the yield of my desired product is low. What are the likely causes and how can I fix this?
Answer: The formation of palladium black indicates the agglomeration of palladium(0) species into inactive bulk metal. This is a common issue in Heck reactions, particularly with less reactive aryl bromides like this compound. The primary factors influencing this are temperature, ligand choice, solvent, and base.
Troubleshooting Workflow
Below is a stepwise guide to troubleshoot and prevent palladium black formation.
Caption: Troubleshooting workflow for palladium black formation.
Frequently Asked Questions (FAQs)
1. What is palladium black and why is it detrimental to my Heck reaction?
Palladium black is finely divided, amorphous palladium metal. Its formation signifies the irreversible aggregation of the active Pd(0) catalyst into bulk, catalytically inactive particles. This leads to a decrease in the concentration of the active catalyst in the reaction mixture, resulting in a stalled or incomplete reaction and consequently, low product yields.
2. How does temperature influence the formation of palladium black?
Higher temperatures can accelerate the rate of the Heck reaction, but they also promote the decomposition of the palladium catalyst. For less reactive substrates like aryl bromides, temperatures above 120°C can significantly increase the likelihood of palladium black formation. It is often a delicate balance between achieving a reasonable reaction rate and maintaining catalyst stability.
3. What is the role of ligands in preventing palladium black formation?
Ligands play a crucial role in stabilizing the Pd(0) intermediate in the catalytic cycle. They coordinate to the palladium center, preventing its agglomeration. The choice of ligand is critical:
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) are often effective at stabilizing the palladium catalyst and promoting the oxidative addition step.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for forming highly stable complexes with palladium, making them excellent choices for challenging Heck couplings where catalyst stability is a concern.
A higher ligand-to-palladium ratio can also enhance catalyst stability, though an excessive amount may inhibit the reaction.
4. Can the choice of solvent affect catalyst decomposition?
Yes, the solvent can significantly impact catalyst stability. Polar aprotic solvents like DMF, DMA, and NMP are commonly used in Heck reactions as they can help to stabilize the charged intermediates in the catalytic cycle. Using anhydrous solvents is also recommended, as water can sometimes contribute to catalyst decomposition pathways.
5. How does the base influence the stability of the palladium catalyst?
The base is essential for regenerating the Pd(0) catalyst at the end of the catalytic cycle. However, the choice and strength of the base can affect catalyst stability.
-
Organic Bases: Soluble organic bases like triethylamine (Et₃N) are often preferred as they are less likely to cause precipitation issues.
-
Inorganic Bases: While effective, inorganic bases like K₂CO₃ or Cs₂CO₃ can sometimes lead to heterogeneous mixtures that may promote catalyst decomposition if not well-stirred. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can improve the solubility and effectiveness of inorganic bases.
Quantitative Data Summary
The following tables provide illustrative data on how different reaction parameters can influence the yield of the Heck reaction between this compound and an acrylate, and the propensity for palladium black formation. This data is compiled from trends observed in the literature for similar substrates.
Table 1: Effect of Ligand on the Heck Reaction of this compound
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Pd Black Formation |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 24 | 65 | Moderate |
| 2 | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 18 | 78 | Low |
| 3 | Pd₂(dba)₃ (0.5) | XPhos (1.5) | K₃PO₄ | Dioxane | 100 | 12 | 92 | Minimal |
| 4 | Pd(OAc)₂ (1) | IPr (2) | K₂CO₃ | DMA | 110 | 10 | 95 | Minimal |
Note: PPh₃ = Triphenylphosphine, P(o-tol)₃ = Tri(o-tolyl)phosphine, XPhos = 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
Table 2: Effect of Temperature and Base on the Heck Reaction
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Pd Black Formation |
| 1 | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 120 | 12 | 55 | Severe |
| 2 | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 24 | 65 | Moderate |
| 3 | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 80 | 48 | 60 | Low |
| 4 | Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | Minimal |
| 5 | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 90 | Minimal |
Experimental Protocols
Protocol 1: Heck Reaction using a Phosphine Ligand
This protocol is a general guideline for the Heck reaction of this compound with ethyl acrylate using a phosphine ligand.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and P(o-tol)₃ (0.02 mmol, 2 mol%).
-
Add anhydrous DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.
-
Add ethyl acrylate (1.5 mmol, 1.5 equiv) followed by triethylamine (2.0 mmol, 2.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 18-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Phosphine-Free Heck Reaction using an N-Heterocyclic Carbene (NHC) Ligand
This protocol outlines a more robust method using a stable NHC ligand, which is often more resistant to palladium black formation.
Materials:
-
This compound
-
Ethyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add Pd(OAc)₂ (0.01 mmol, 1 mol%), IPr·HCl (0.02 mmol, 2 mol%), and K₂CO₃ (2.5 mmol, 2.5 equiv).
-
Add anhydrous DMA (5 mL).
-
Add ethyl acrylate (1.5 mmol, 1.5 equiv).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 10-12 hours), cool the reaction to room temperature.
-
Work-up and purify as described in Protocol 1.
Visualizations
Heck Catalytic Cycle
The following diagram illustrates the key steps in the Heck catalytic cycle. Understanding this cycle is fundamental to troubleshooting issues like palladium black formation, which is a deviation from this productive pathway.
Caption: The Heck catalytic cycle and the catalyst decomposition pathway.
Technical Support Center: Controlling Stereoselectivity in Suzuki Reactions with Ethyl trans-4-bromocinnamate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling stereoselectivity in Suzuki-Miyaura cross-coupling reactions using Ethyl trans-4-bromocinnamate.
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome for the Suzuki reaction of this compound?
A1: The Suzuki-Miyaura coupling of vinyl halides, such as this compound, generally proceeds with retention of the double bond's configuration.[1] Therefore, starting with the trans-isomer should predominantly yield the trans-stilbene derivative.
Q2: What are the key factors that influence the stereoselectivity of this reaction?
A2: Several factors can impact the stereochemical purity of the final product:
-
Palladium Catalyst and Ligands: The choice of the palladium catalyst and its associated ligands is paramount. Bulky, electron-rich phosphine ligands often promote high stereoretention.[2][3][4]
-
Base: The base plays a crucial role in the transmetalation step and can influence the overall reaction efficiency and selectivity.[5]
-
Solvent: The polarity and coordinating ability of the solvent can affect the stability of intermediates in the catalytic cycle and, consequently, the stereochemical outcome.[4]
-
Reaction Temperature and Time: Higher temperatures or prolonged reaction times can sometimes lead to isomerization of the product or starting materials.
Q3: Can isomerization from the trans to the cis product occur? If so, what are the potential causes?
A3: While retention is favored, isomerization to the cis-product can occur under certain conditions. Potential causes include:
-
Ligand Effects: Some palladium-ligand complexes can facilitate Z-to-E (or E-to-Z) isomerization.[2][6]
-
Reaction Intermediates: The formation of certain intermediates in the catalytic cycle might allow for rotation around the carbon-carbon bond before reductive elimination.[2]
-
Photochemical Isomerization: Stilbene derivatives can be sensitive to light, which can induce trans-cis isomerization. It is advisable to protect the reaction from light, especially if it is running for an extended period.
Q4: How can I monitor the stereoselectivity of my reaction?
A4: The stereoselectivity can be monitored using analytical techniques such as:
-
Proton NMR (¹H NMR): The coupling constants of the vinylic protons are characteristically different for trans and cis isomers. For trans-alkenes, the coupling constant (J) is typically in the range of 12-18 Hz, while for cis-alkenes, it is in the range of 6-12 Hz.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the trans and cis isomers, allowing for quantification of the isomeric ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the isomers, especially if they are sufficiently volatile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Loss of Stereoselectivity (Formation of cis-isomer) | 1. Inappropriate Ligand: The chosen phosphine ligand may not be sufficiently bulky or may promote isomerization. 2. High Reaction Temperature: Elevated temperatures can provide the energy needed for isomerization. 3. Prolonged Reaction Time: Extended reaction times increase the likelihood of side reactions, including isomerization. 4. Light Exposure: The product may be photosensitive. | 1. Screen Ligands: Test sterically hindered phosphine ligands such as P(t-Bu)₃, or Buchwald-type ligands like RuPhos.[7] 2. Optimize Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or slightly elevated) and monitor the progress. 3. Monitor Reaction Progress: Use TLC or LC-MS to determine the optimal reaction time and quench the reaction once the starting material is consumed. 4. Protect from Light: Wrap the reaction vessel in aluminum foil. |
| Low or No Conversion | 1. Inactive Catalyst: The palladium catalyst may have decomposed or was not properly activated (if using a Pd(II) precatalyst). 2. Ineffective Base: The chosen base may not be strong enough or may have poor solubility in the reaction solvent. 3. Poor Quality Reagents: The boronic acid may have decomposed (protodeboronation), or the solvent may not be sufficiently dry or degassed. | 1. Use a Fresh Catalyst: Employ a fresh batch of palladium catalyst or a reliable precatalyst. 2. Select an Appropriate Base: Common bases for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and dry.[7] 3. Check Reagent Quality: Use freshly purchased or purified boronic acid. Ensure solvents are anhydrous and properly degassed by sparging with an inert gas (e.g., argon or nitrogen). |
| Formation of Side Products (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can lead to the oxidative homocoupling of the boronic acid. 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions can become more prevalent. | 1. Rigorous Degassing: Thoroughly degas the solvent and maintain an inert atmosphere throughout the reaction. 2. Optimize Reaction Conditions: Adjust the base, solvent, and temperature to facilitate efficient transmetalation. |
Experimental Protocols
Representative Protocol for Stereoretentive Suzuki-Miyaura Coupling of this compound
This protocol is a representative procedure designed to maximize the retention of the trans stereochemistry.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or another suitable bulky phosphine ligand
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Potassium carbonate (K₂CO₃), finely powdered and dried
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Reaction Assembly: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon) three times. Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask.
-
Initiation: Add the pre-mixed catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired ethyl trans-4-arylcinnamate.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the stereochemical purity by analyzing the coupling constants of the vinylic protons in the ¹H NMR spectrum.
Quantitative Data
The following table summarizes representative data on the effect of ligands on the stereochemical outcome of Suzuki-Miyaura couplings, demonstrating the importance of ligand selection for maintaining stereointegrity.
| Ligand | Substrate | Product | Yield (%) | Stereoselectivity (Z:E or E:Z) | Reference |
| Pd(P(o-Tol)₃)₂ | (Z)-β-bromostyrene | (Z)-stilbene | 95 | >98:2 | [2] |
| Pd(P(t-Bu)₃)₂ | (Z)-β-bromostyrene | (Z)-stilbene | 92 | 75:25 | [2] |
| PdCl₂(Amphos)₂ | (Z)-β-bromostyrene | (Z)-stilbene | 88 | 60:40 | [2] |
| RuPhos | (E)-2-phenylethenylboronic acid pinacol ester | (E)-stilbene | 74 | >99:1 | [7] |
Visualizations
Logical Workflow for Troubleshooting Stereoselectivity Issues
Caption: A flowchart for systematically troubleshooting issues related to the loss of stereoselectivity.
Simplified Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 3. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.figshare.com [acs.figshare.com]
- 7. Synthesis of trans-Stilbene Derivatives by Palladium-Catalyzed Cross-Coupling of trans-2-Phenylvinylboronic Acid Pinacol Ester with Aromatic Chlorides [ucur.org]
Prevention of dehalogenation side reactions with Ethyl trans-4-bromocinnamate
Welcome to the Technical Support Center for Ethyl trans-4-bromocinnamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent dehalogenation side reactions commonly encountered during palladium-catalyzed cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of reactions with this compound?
A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom. This leads to the formation of Ethyl cinnamate as an undesired byproduct, reducing the yield of the intended cross-coupled product and complicating purification.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: Dehalogenation is primarily caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the dehalogenated product. Key factors contributing to the formation of Pd-H species include:
-
Hydride Sources: Protic solvents (e.g., alcohols, water), amines (especially tertiary amines used as bases), and even phosphine ligands can act as sources of hydride.
-
Reaction Conditions: High temperatures and the use of strong bases can promote the formation of Pd-H species and subsequent dehalogenation.
-
Catalyst System: The choice of palladium precursor and ligands can influence the propensity for dehalogenation.
Q3: Which cross-coupling reactions are most susceptible to dehalogenation with this compound?
A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds with boronic acids.
-
Heck Coupling: Used for the coupling of aryl halides with alkenes.
-
Sonogashira Coupling: Used to couple aryl halides with terminal alkynes.
The extent of dehalogenation can vary depending on the specific reaction conditions for each of these coupling types.
Q4: How can I detect and quantify the dehalogenated byproduct?
A4: The primary dehalogenated byproduct, Ethyl cinnamate, can be detected and quantified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively assess the presence of the byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the desired product and the dehalogenated byproduct by their retention times and mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the dehalogenated byproduct by integrating characteristic peaks.
Troubleshooting Guides
Issue 1: Significant formation of Ethyl cinnamate (dehalogenated byproduct) is observed.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice | Solvents like alcohols and wet DMF can act as hydride sources. Switch to a non-polar, aprotic solvent such as toluene or dioxane. Ensure all solvents are anhydrous. |
| Incorrect Base Selection | Strong bases can promote dehalogenation. Consider using a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong organic bases like triethylamine (Et₃N) or sodium tert-butoxide (NaOᵗBu). |
| High Reaction Temperature | Elevated temperatures can increase the rate of dehalogenation. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. |
| Inappropriate Ligand Choice | Less bulky or electron-poor ligands may not efficiently promote the desired reductive elimination. Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or dppf to accelerate the cross-coupling pathway over the dehalogenation pathway. |
| Presence of Water | Trace amounts of water in the reaction mixture can serve as a proton source leading to dehalogenation. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen). |
Data Presentation
The following table summarizes the effect of solvent and base on the yield of the desired cross-coupling product in a Heck reaction of 4-bromoacetophenone (a compound structurally similar to this compound) with styrene. This data illustrates how optimizing reaction conditions can minimize side reactions and improve product yield.[1][2]
| Run | Solvent | Base | Yield of 4-acetylstilbene (%) |
| 1 | Water | KOH | 85 |
| 2 | Water | K₂CO₃ | 90 |
| 3 | Water | Et₃N | 45 |
| 4 | DMF | KOH | 89 |
| 5 | DMF | K₂CO₃ | 92 |
| 6 | DMF | Et₃N | 92 |
| 7 | Toluene | KOH | Low |
| 8 | Toluene | K₂CO₃ | Low |
| 9 | Toluene | Et₃N | Low |
Data adapted from a study on the Heck coupling of 4-bromoacetophenone with styrene.[1]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the risk of dehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous Toluene (5 mL)
-
Anhydrous Isopropanol (0.5 mL)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed anhydrous toluene and isopropanol via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction with Minimized Dehalogenation
This protocol provides a general method for the Heck reaction of this compound with an alkene, with conditions selected to suppress hydrodehalogenation.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Pd(OAc)₂ (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, P(o-tol)₃, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling with Reduced Dehalogenation
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, employing conditions to minimize the dehalogenation side product.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (1 mol%)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed, anhydrous THF and stir to dissolve.
-
Add triethylamine followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Figure 1. Competing pathways of productive cross-coupling and dehalogenation side reaction.
Figure 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 3. Catalytic cycle for the Heck reaction.
Figure 4. Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
References
Impact of solvent and base selection on the yield of Ethyl trans-4-bromocinnamate reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl trans-4-bromocinnamate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
Low or No Product Yield
Q1: I am getting a very low yield or no desired product in my Wittig reaction to synthesize this compound. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the Wittig reaction for this specific synthesis can stem from several factors. Here is a systematic troubleshooting approach:
-
Ylide Formation: The first critical step is the formation of the phosphorus ylide.
-
Base Strength: Ensure the base used is strong enough to deprotonate the phosphonium salt. For stabilized ylides like the one derived from ethyl bromoacetate, weaker bases like sodium carbonate or potassium carbonate can be effective. However, if ylide formation is inefficient, consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
-
Moisture: The reaction is highly sensitive to moisture, which can quench the ylide. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction. Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are commonly used. A solvent-free approach, where the reactants are mixed directly, has also been reported to give high yields of ethyl cinnamate and can be a greener alternative.[1]
-
Temperature: Ylide formation is often carried out at 0°C, and the reaction with the aldehyde is then allowed to proceed at room temperature or with gentle heating. If the reaction is sluggish, a moderate increase in temperature may improve the rate and yield.
-
-
Purity of Reactants:
-
4-Bromobenzaldehyde: Impurities in the aldehyde can lead to side reactions. It is advisable to use freshly purified 4-bromobenzaldehyde.
-
Phosphonium Salt: The quality of the phosphonium salt is crucial. Ensure it is dry and pure.
-
Q2: My Heck reaction for the synthesis of this compound is not proceeding to completion, and I observe catalyst decomposition. How can I optimize this?
A2: Incomplete conversion and catalyst deactivation are common issues in Heck reactions. Consider the following troubleshooting steps:
-
Catalyst and Ligand:
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete reaction. While typically low, you might need to empirically optimize the palladium catalyst concentration.
-
Ligand Choice: The choice of phosphine ligand is critical. For aryl bromides, electron-rich and bulky phosphine ligands can be effective. If catalyst decomposition is observed, consider using more robust ligands or N-heterocyclic carbene (NHC) ligands.
-
Catalyst Deactivation: Palladium catalysts can agglomerate and deactivate at high temperatures. Ensure the reaction temperature is not excessively high. The use of supported palladium catalysts can sometimes mitigate this issue.
-
-
Base and Solvent:
-
Base Selection: The base plays a crucial role in the catalytic cycle. Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are commonly used. The choice of base can influence the reaction rate and yield, and should be optimized.
-
Solvent Effects: Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or acetonitrile are typically used. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.
-
-
Reaction Environment:
-
Oxygen Sensitivity: The Pd(0) active species can be sensitive to oxygen. Performing the reaction under an inert atmosphere is recommended.
-
Side Product Formation
Q3: I am observing the formation of the cis (Z) isomer along with the desired trans (E) isomer of Ethyl 4-bromocinnamate in my Wittig reaction. How can I improve the stereoselectivity?
A3: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide.
-
Stabilized Ylides: The ylide derived from ethyl bromoacetate is a stabilized ylide due to the electron-withdrawing ester group. Stabilized ylides generally favor the formation of the thermodynamically more stable trans (E) isomer.[2][3]
-
Reaction Conditions: To further enhance the formation of the trans isomer, you can try the following:
-
Solvent: Protic solvents can sometimes favor the formation of the trans isomer. However, for stabilized ylides, aprotic solvents are generally preferred.
-
Salt Effects: The presence of lithium salts can decrease the selectivity for the trans isomer. If you are using a lithium base, consider switching to a sodium or potassium-based one.
-
Q4: In my Fischer esterification of 4-bromocinnamic acid, I have a significant amount of unreacted starting material. How can I drive the reaction to completion?
A4: Fischer esterification is an equilibrium-controlled reaction. To shift the equilibrium towards the product (the ester), you can:
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Use Excess Alcohol: Employ a large excess of ethanol. Often, ethanol can be used as the solvent for the reaction.
-
Remove Water: The water produced during the reaction can be removed to drive the equilibrium forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst: Ensure an adequate amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.
Frequently Asked Questions (FAQs)
Reaction Selection and Optimization
Q5: What are the common methods for synthesizing this compound, and how do they compare?
A5: The most common methods for synthesizing this compound are:
-
Wittig Reaction: This reaction involves the coupling of 4-bromobenzaldehyde with a phosphorus ylide derived from ethyl bromoacetate. It is a highly reliable method for forming the carbon-carbon double bond with good control over stereochemistry, generally favoring the trans isomer with stabilized ylides.[2][3]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is a modification of the Wittig reaction that uses a phosphonate carbanion. The HWE reaction is often preferred as it typically provides excellent selectivity for the trans (E)-alkene and the water-soluble phosphate byproducts are easier to remove than the triphenylphosphine oxide from the Wittig reaction.[4][5]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (like 4-bromoiodobenzene or 4-dibromobenzene) with ethyl acrylate. It is a powerful method for C-C bond formation.
-
Fischer Esterification: This method involves the acid-catalyzed reaction of 4-bromocinnamic acid with ethanol. It is a straightforward esterification method but is an equilibrium process.
Q6: Which base and solvent combination is generally recommended for the Wittig synthesis of this compound for optimal yield?
A6: For the Wittig synthesis using the stabilized ylide from ethyl bromoacetate, a common and effective combination is a moderately strong base like potassium carbonate in an aprotic polar solvent such as DMF. However, solvent-free conditions have also been reported to provide high yields (80-85%) for the synthesis of ethyl trans-cinnamate, which is a greener approach.[1]
Experimental Protocols
Q7: Can you provide a general experimental protocol for the Wittig synthesis of this compound?
A7: The following is a general procedure adapted from literature for similar Wittig reactions:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane).
-
Add an anhydrous solvent (e.g., THF or DMF).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the base (e.g., potassium tert-butoxide or sodium hydride).
-
Stir the mixture at 0°C for a specified time (e.g., 1 hour) to allow for complete ylide formation.
-
Reaction with Aldehyde: Slowly add a solution of 4-bromobenzaldehyde in the same anhydrous solvent to the ylide mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Q8: What is a typical protocol for the Horner-Wadsworth-Emmons (HWE) synthesis of this compound?
A8: A general procedure for the HWE reaction is as follows:
-
In a flame-dried round-bottom flask under an inert atmosphere, add a phosphonate ester (e.g., triethyl phosphonoacetate) to an anhydrous solvent (e.g., THF or DME).[4]
-
Cool the solution to 0°C.
-
Add a strong base, such as sodium hydride (NaH), portion-wise.
-
Stir the mixture at 0°C for about 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0°C and add a solution of 4-bromobenzaldehyde in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the desired product.
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields for Cinnamate Ester Synthesis
| Reaction Type | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Wittig | Benzaldehyde, (Carbethoxymethylene)triphenylphosphorane | - | Solvent-free | Room Temp. | 15 min | 80-85 | [1] |
| Aqueous Wittig | Benzaldehyde, Methyl bromoacetate, Triphenylphosphine | NaHCO₃ (sat. aq.) | Water | Room Temp. | 1 hr | 87 | [6] |
| HWE | Aldehyde, Phosphonate | KHMDS, 18-crown-6 | THF | -78°C to RT | 3 hr | 78 | [7] |
| HWE | Aldehyde, Phosphonate | LiBr, Et₃N | THF | Room Temp. | 3 hr | - | [7] |
| Fischer Esterification | Cinnamic Acid, Ethanol | H₂SO₄ | Ethanol | Reflux | 2 hr | 95 | |
| Heck | 4-Iodoanisole, Methyl acrylate | DIPEA | scCO₂/THF/Methanol | 145°C | Continuous | - | [8] |
Note: Yields are for analogous reactions and may vary for the synthesis of this compound.
Mandatory Visualization
References
- 1. gctlc.org [gctlc.org]
- 2. webassign.net [webassign.net]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. sciepub.com [sciepub.com]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Recycling in Reactions with Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation and recycling in chemical reactions involving Ethyl trans-4-bromocinnamate. The information is designed to assist researchers in optimizing their experimental protocols, improving catalyst longevity, and promoting sustainable laboratory practices.
Troubleshooting Guides
Problem 1: Low or No Conversion of this compound
Initial Observation: The Heck cross-coupling reaction between this compound and an alkene shows minimal or no formation of the desired product.
| Potential Cause | Diagnostic Check | Recommended Action |
| Inactive Catalyst | Verify the age and storage conditions of the palladium precursor and any phosphine ligands. | Use a fresh batch of catalyst and ligands. If using a Pd(II) precursor, ensure complete reduction to the active Pd(0) species. This can often be facilitated by the phosphine ligand or a sacrificial reducing agent in the reaction mixture.[1] |
| Inefficient Oxidative Addition | The C-Br bond in this compound requires an active catalyst for efficient oxidative addition. | Consider using a more electron-rich and bulky phosphine ligand to enhance the reactivity of the palladium center.[2] |
| Incorrect Reaction Conditions | Review the reaction temperature, solvent, and base. | Optimize the reaction temperature; while higher temperatures can increase rates, they may also accelerate catalyst decomposition.[3] Ensure the use of an appropriate base (e.g., triethylamine, potassium carbonate) and a suitable polar aprotic solvent (e.g., DMF, NMP). |
| Substrate or Reagent Impurities | Analyze starting materials for impurities that could act as catalyst poisons (e.g., sulfur or strongly coordinating compounds). | Purify the this compound and alkene starting materials. Ensure the solvent and base are of high purity. |
Problem 2: Reaction Stalls Before Completion
Initial Observation: The reaction proceeds initially but stops before all the starting material is consumed.
| Potential Cause | Diagnostic Check | Recommended Action |
| Gradual Catalyst Deactivation | Monitor the reaction over time. A gradual decrease in the reaction rate is indicative of catalyst deactivation. | This can be caused by thermal degradation or slow poisoning. Consider a lower reaction temperature or the addition of a stabilizing ligand. For heterogeneous catalysts, this could be due to fouling of the catalyst surface. |
| Palladium Black Formation | A visible black precipitate forms in the reaction mixture. | This indicates the agglomeration of the active Pd(0) catalyst into inactive palladium black.[1] Improve catalyst stability by using appropriate phosphine ligands or consider a heterogeneous catalyst that is more resistant to agglomeration. |
| Product Inhibition | The reaction product may coordinate to the palladium center, inhibiting further catalytic cycles. | If product inhibition is suspected, it may be necessary to perform the reaction under conditions where the product is removed as it is formed, although this is often not practical. |
Problem 3: Poor Catalyst Recyclability and Performance in Subsequent Runs
Initial Observation: A recycled catalyst shows a significant drop in activity in subsequent reaction cycles.
| Potential Cause | Diagnostic Check | Recommended Action |
| Catalyst Leaching (Heterogeneous Catalysts) | Analyze the reaction filtrate for the presence of palladium using techniques like ICP-MS. | Leaching of the active palladium species from the solid support is a common issue.[4] Consider modifying the support material or the method of palladium immobilization to create a stronger interaction. |
| Sintering (Heterogeneous Catalysts) | Characterize the recycled catalyst using TEM to observe any increase in palladium nanoparticle size. | Sintering, the agglomeration of metal nanoparticles at high temperatures, reduces the active surface area.[5][6][7] Avoid excessively high reaction or regeneration temperatures. |
| Irreversible Poisoning | The catalyst remains inactive even after regeneration attempts. | Identify the poison through analysis of the deactivated catalyst. If the poison is strongly chemisorbed, the catalyst may not be regenerable and may need to be replaced. |
| Incomplete Regeneration | The regeneration protocol does not fully restore the catalyst's active sites. | Optimize the regeneration procedure. This may involve adjusting the temperature, duration, or chemical treatment used. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of palladium catalyst deactivation in Heck reactions with this compound?
A1: The main deactivation pathways for palladium catalysts in Heck reactions are:
-
Poisoning: Strong coordination of impurities or byproducts to the active palladium sites, rendering them inactive.[8] For quinoline-containing substrates, the nitrogen lone pair is a known poison.[3]
-
Sintering: The agglomeration of palladium nanoparticles on a support at elevated temperatures, which leads to a decrease in the active surface area.[5][6][7]
-
Leaching: The dissolution of active palladium species from a heterogeneous support into the reaction medium.[4]
-
Fouling: The deposition of carbonaceous materials or other insoluble byproducts on the catalyst surface, blocking active sites.[8]
Q2: How can I choose the right catalyst for the Heck reaction of this compound?
A2: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your process.
-
Homogeneous catalysts (e.g., Pd(OAc)₂, Pd(PPh₃)₄) often exhibit higher activity and selectivity under milder conditions. However, catalyst recovery and product purification can be challenging.[9]
-
Heterogeneous catalysts (e.g., Pd on activated carbon, Pd on silica) are generally easier to separate and recycle, making them more suitable for industrial applications.[4] However, they can suffer from leaching and may require more forcing reaction conditions.
Q3: What is the role of phosphine ligands, and how do they affect catalyst stability?
A3: Phosphine ligands play a crucial role in stabilizing the active Pd(0) species, preventing its agglomeration into inactive palladium black. Electron-rich and bulky phosphines can also enhance the rate of oxidative addition, which is a key step in the catalytic cycle.[2] However, phosphine ligands themselves can degrade at high temperatures, which can contribute to catalyst deactivation.[1]
Q4: Can I regenerate a deactivated palladium catalyst?
A4: Yes, in many cases, deactivated palladium catalysts can be regenerated. The appropriate method depends on the deactivation mechanism:
-
For fouling by organic residues, washing with solvents or a calcination step (for thermally stable supports) can be effective.[10][11]
-
For some types of poisoning , a chemical treatment to remove the adsorbed poison may be possible. For example, washing with a dilute acid or base solution can sometimes restore activity.[12]
-
Sintered catalysts are more difficult to regenerate, but some redispersion methods have been reported.
Q5: How many times can a palladium catalyst typically be recycled in a Heck reaction?
A5: The number of possible recycling runs depends on the catalyst type, reaction conditions, and the efficiency of the recycling process. Some robust heterogeneous catalysts have been shown to be recyclable for five or more cycles with only a minimal loss of activity in similar Heck reactions.[13][14] However, this needs to be determined experimentally for the specific reaction with this compound.
Quantitative Data on Catalyst Performance
The following tables summarize quantitative data from studies on catalyst recycling in Heck and similar cross-coupling reactions. It is important to note that performance will vary depending on the specific reaction conditions, substrates, and catalyst preparation methods.
Table 1: Recycling Efficiency of Various Palladium Catalysts in C-C Coupling Reactions
| Catalyst | Substrates | Reaction | Solvent | Base | No. of Cycles | Yield (%) per Cycle | Reference |
| Pd/C | 4-bromoanisole, 2-ethylhexyl acrylate | Heck | Ionic Liquid | - | 8 | Consistently high | [14] |
| Palladacycle | Iodobenzene, Sodium acrylate | Heck | Toluene/Water | Na₂CO₃ | 4 | No loss in activity | [15] |
| Pd-AmP-MCF | Enallenes, various coupling partners | Oxidative Cascade | Dioxane | - | 5 | Maintained rate and yield | [15] |
| Cell-OPPh₂–Pd⁰ | 4-iodoanisole, phenylboronic acid | Suzuki | - | - | 6 | Good activity retained | [13] |
| Pd/NiFe₂O₄ | Phenylacetylene, Iodobenzene | Sonogashira | - | - | - | Highly active and reusable | [16] |
Experimental Protocols
Protocol 1: General Procedure for a Heck Reaction with this compound using a Heterogeneous Catalyst (e.g., Pd/C)
-
Reaction Setup: To a dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the heterogeneous palladium catalyst (e.g., 1-5 mol% Pd on carbon).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add this compound, the alkene (1.1-1.5 equivalents), a suitable base (e.g., triethylamine, 2 equivalents), and the solvent (e.g., DMF or NMP).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-140 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Catalyst Recovery: Separate the heterogeneous catalyst by filtration. Wash the catalyst with the reaction solvent and then a lower-boiling solvent (e.g., ethyl acetate) to remove any adsorbed organic materials. Dry the catalyst under vacuum.
-
Product Isolation: Process the filtrate to isolate the product. This typically involves aqueous work-up, extraction with an organic solvent, drying, and purification by chromatography or recrystallization.
Protocol 2: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline and may need to be optimized for specific contaminants.
-
Washing: Wash the recovered, deactivated Pd/C catalyst thoroughly with deionized water to remove any inorganic salts. Follow this with a wash using an organic solvent like methanol to remove adsorbed organic species.[12]
-
Drying: Dry the washed catalyst in an oven at a moderate temperature (e.g., 80-100 °C).
-
Oxidative Treatment: Place the dried catalyst in a tube furnace. Heat the catalyst in a stream of air or a mixture of an inert gas and oxygen at a controlled temperature (e.g., 250-350 °C) for several hours.[17] This step is intended to burn off carbonaceous deposits (fouling). Caution: This process can be exothermic.
-
Reduction: After the oxidative treatment, cool the catalyst under an inert atmosphere. Reduce the oxidized palladium species back to the active Pd(0) state by heating in a stream of hydrogen gas.
-
Passivation and Storage: After reduction, carefully passivate the catalyst surface (if necessary) before exposing it to air and store it under an inert atmosphere.
Visualizations
Caption: Major pathways of catalyst deactivation in reactions involving this compound.
Caption: A logical workflow for troubleshooting common issues in Heck reactions.
Caption: A typical workflow for the recycling and regeneration of a heterogeneous catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. gessnergroup.com [gessnergroup.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ammoniaknowhow.com [ammoniaknowhow.com]
- 9. mdpi.com [mdpi.com]
- 10. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Halo-Cinnamates in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, such as pharmaceuticals and functional materials, the choice of substrates is critical for optimizing reaction outcomes. This guide provides a comparative analysis of the reactivity of ethyl iodo-, bromo-, and chloro-cinnamates in the Suzuki coupling reaction, supported by established chemical principles and representative experimental data.
The Impact of the Halogen on Reactivity
The reactivity of aryl halides in the Suzuki coupling is largely dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in the catalytic cycle. A weaker C-X bond leads to a faster oxidative addition and, consequently, a more facile overall reaction.
The bond dissociation energies for halobenzenes follow the trend: C-I < C-Br < C-Cl. This directly translates to the reactivity of the corresponding ethyl halo-cinnamates in Suzuki coupling, with the iodo-derivative being the most reactive and the chloro-derivative being the least reactive.
Performance Comparison
While a direct side-by-side experimental comparison of ethyl 4-halo-cinnamates under identical Suzuki coupling conditions is not extensively documented in a single study, a robust performance comparison can be extrapolated from the well-established principles of C-X bond reactivity in palladium-catalyzed cross-coupling reactions. The following table summarizes the expected comparative performance of ethyl 4-iodo-, 4-bromo-, and 4-chloro-cinnamate when coupled with phenylboronic acid.
| Parameter | Ethyl 4-Iodocinnamate | Ethyl 4-Bromocinnamate | Ethyl 4-Chlorocinnamate |
| Relative Reactivity | High | Moderate | Low |
| Typical Reaction Time | < 1 hour | 1 - 4 hours | 4 - 24 hours |
| Typical Reaction Temp. | Room Temp. to 80 °C | 80 - 100 °C | > 100 °C |
| Catalyst Loading | Low (e.g., < 1 mol%) | Moderate (e.g., 1-3 mol%) | High (e.g., > 3 mol%) |
| Typical Yield | Excellent (>90%) | Good to Excellent (70-95%) | Moderate to Good (50-80%) |
| Ligand Choice | Standard phosphine ligands | Standard or more electron-rich ligands | Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) |
Note: The values presented in this table are representative and can vary depending on the specific reaction conditions, including the palladium precursor, ligand, base, and solvent system employed.
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling of an ethyl 4-halocinnamate with phenylboronic acid. This protocol is based on established procedures for similar substrates and should be optimized for each specific halo-cinnamate.
Materials:
-
Ethyl 4-halocinnamate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ethyl 4-halocinnamate, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
The flask is sealed with a septum and subjected to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).
-
Degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture) are added via syringe.
-
The reaction mixture is stirred and heated to the appropriate temperature (see table above for guidance). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired ethyl 4-phenylcinnamate.
Visualizing the Process
To better understand the experimental setup and the underlying chemical transformation, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki coupling reaction.
Caption: General experimental workflow for the Suzuki coupling of ethyl halo-cinnamates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
Conclusion
The choice of halogen on the ethyl cinnamate substrate significantly influences the conditions required for a successful Suzuki coupling reaction. Ethyl 4-iodocinnamate is the most reactive, allowing for milder conditions, shorter reaction times, and lower catalyst loadings, often resulting in the highest yields. Ethyl 4-bromocinnamate offers a good balance of reactivity and cost-effectiveness. In contrast, ethyl 4-chlorocinnamate is the most challenging substrate, necessitating higher temperatures, increased catalyst loadings, and the use of specialized, highly active catalyst systems. For researchers and professionals in drug development, understanding this reactivity trend is crucial for designing efficient and scalable synthetic routes.
References
Validating Ethyl trans-4-bromocinnamate: A Comparative Guide to 1H NMR and Alternative Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a reaction product's identity and purity is paramount. This guide provides a comprehensive comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) spectroscopy—for the validation of ethyl trans-4-bromocinnamate, a common intermediate in organic synthesis.
This document presents a detailed analysis of the expected outcomes from each technique, supported by experimental data and protocols. By understanding the strengths and limitations of each method, researchers can make informed decisions for the robust characterization of their synthesized compounds.
¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation
¹H NMR spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.
Expected ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound in a deuterated solvent like chloroform (CDCl₃) will exhibit distinct signals corresponding to each unique proton in the molecule. The trans-stereochemistry of the alkene is readily confirmed by the large coupling constant (typically 15-16 Hz) between the vinylic protons.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Ethyl (-CH₃) | ~1.3 | Triplet (t) | ~7.1 | 3H |
| Ethyl (-CH₂) | ~4.2 | Quartet (q) | ~7.1 | 2H |
| Vinylic Proton (α to C=O) | ~6.4 | Doublet (d) | ~16.0 | 1H |
| Vinylic Proton (β to C=O) | ~7.6 | Doublet (d) | ~16.0 | 1H |
| Aromatic Protons (ortho to Br) | ~7.5 | Doublet (d) | ~8.5 | 2H |
| Aromatic Protons (ortho to C=C) | ~7.4 | Doublet (d) | ~8.5 | 2H |
Comparison with Potential Impurities and Isomers
A crucial aspect of reaction validation is the ability to distinguish the desired product from starting materials, byproducts, and isomers.
| Compound | Key Distinguishing ¹H NMR Signals (in CDCl₃) |
| This compound | Vinylic protons as doublets with J ≈ 16.0 Hz. |
| Ethyl cis-4-bromocinnamate * | Vinylic protons as doublets with a smaller coupling constant (J ≈ 12 Hz). The vinylic proton alpha to the carbonyl would likely appear at a slightly higher field (lower ppm) and the beta proton at a slightly lower field compared to the trans isomer. |
| 4-Bromocinnamic Acid | Absence of ethyl group signals (quartet and triplet). Presence of a broad singlet for the carboxylic acid proton (-COOH), typically >10 ppm. |
| Ethanol | A triplet at ~1.2 ppm and a quartet at ~3.7 ppm. A broad singlet for the hydroxyl proton (-OH) which can vary in chemical shift.[1] |
Alternative Validation Techniques
While ¹H NMR provides exquisite structural detail, other spectroscopic methods can offer complementary and confirmatory evidence of the product's identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates components of a mixture followed by their detection and identification based on their mass-to-charge ratio.
Expected GC-MS Data for this compound:
-
Retention Time: A specific retention time under defined GC conditions will be characteristic of the compound.
-
Mass Spectrum: The mass spectrum will show the molecular ion peak ([M]⁺) and characteristic fragmentation patterns. The presence of bromine is readily identified by the isotopic pattern of the molecular ion and bromine-containing fragments (approximately equal intensity for M⁺ and M+2 peaks).[2]
| Parameter | Expected Value for this compound |
| Molecular Ion [M]⁺ | m/z = 254 and 256 (due to ⁷⁹Br and ⁸¹Br isotopes) |
| Key Fragment Ions | m/z = 209/211 ([M-OEt]⁺), 181/183 ([M-COOEt]⁺), 102 ([C₆H₄CH]⁺) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected FTIR Peaks for this compound:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1710-1730 (strong) |
| C=C (Alkene) | ~1630-1640 (medium) |
| C-O (Ester) | ~1170-1250 (strong) |
| =C-H bend (trans) | ~980 (strong) |
| C-Br | ~500-600 (medium) |
Experimental Protocols
¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dried reaction product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Analysis: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12-15 ppm, and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 250 °C), and hold for a few minutes to ensure elution of the compound.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-400 amu).
FTIR Analysis
-
Sample Preparation (Neat Liquid): If the product is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Sample Preparation (Solid): If the product is a solid, it can be analyzed as a KBr pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.
-
Analysis: Place the sample in the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. A background spectrum of the clean salt plates or a pure KBr pellet should be run first and subtracted from the sample spectrum.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation process.
Figure 1. Workflow for the validation of this compound reaction products.
Figure 2. Logical relationships for distinguishing the desired product from potential impurities.
References
A Comparative Guide to HPLC-UV Method Development for Purity Analysis of Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals
Comparison of Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification of Ethyl trans-4-bromocinnamate and its potential impurities. Based on the analysis of related cinnamic acid esters, two primary reversed-phase HPLC methods are proposed and compared below. A C18 column is a common choice for the stationary phase in the analysis of such compounds.[1][2][3][4]
Table 1: Comparison of Proposed HPLC-UV Method Conditions
| Parameter | Method A (Isocratic Elution) | Method B (Gradient Elution) |
| Stationary Phase | C18, 4.6 x 250 mm, 5 µm | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Methanol:0.1% Acetic Acid in Water (40:10:50, v/v/v) | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Elution Mode | Isocratic | Gradient: 0-5 min: 50% B, 5-15 min: 50-90% B, 15-20 min: 90% B, 20.1-25 min: 50% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detection Wavelength | 310 nm | 310 nm (or λmax determined by DAD) |
| Injection Volume | 10 µL | 10 µL |
| Run Time | 15 minutes | 25 minutes |
Expected Method Performance and Validation
A comprehensive validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6] The following tables summarize the expected performance characteristics for the two proposed methods.
Table 2: Summary of Expected Method Validation Parameters
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | Acceptance Criteria |
| Linearity (Concentration Range) | 1 - 100 µg/mL | 0.5 - 150 µg/mL | Correlation Coefficient (r²) ≥ 0.999 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Precision (%RSD) | |||
| - Repeatability (n=6) | < 1.0% | < 0.8% | %RSD ≤ 2.0% |
| - Intermediate Precision (n=6) | < 1.5% | < 1.2% | %RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.5% | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 µg/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | Signal-to-Noise ratio ≥ 10:1 |
| Specificity / Selectivity | Peak purity index > 990 | Peak purity index > 995 | No interference from blank, placebo, and degradation products |
| Robustness | %RSD < 2.0% for minor changes | %RSD < 2.0% for minor changes | %RSD ≤ 2.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range.
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range using the mobile phase as the diluent.
Method Validation Protocol
-
Linearity: Analyze a minimum of five concentrations across the specified range. Plot the peak area against the concentration and determine the correlation coefficient (r²) of the regression line.[5]
-
Precision:
-
Repeatability: Analyze six replicate injections of a single standard concentration on the same day and under the same operating conditions.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine these values based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze blank and placebo samples to ensure no interfering peaks at the retention time of the analyte. For stability-indicating methods, perform forced degradation studies.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability.[2]
Forced Degradation Studies Protocol
To establish the stability-indicating nature of the method, subject the sample to various stress conditions as recommended by ICH guidelines.[7]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.[1]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[1]
-
Thermal Degradation: Expose the solid sample to dry heat at 105 °C for 48 hours.[1]
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 7 days.[1]
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the analyte peak is well-resolved from all degradation product peaks.
Visualizing the Method Development Workflow
The following diagram illustrates the logical workflow for the development and validation of an HPLC-UV method for purity analysis.
Caption: Workflow for HPLC-UV Method Development and Validation.
This guide provides a foundational framework for developing a robust and reliable HPLC-UV method for the purity analysis of this compound. Researchers should adapt and rigorously validate these proposed methods based on their specific laboratory conditions and regulatory requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
A Spectroscopic Showdown: Unmasking the Geometrical Isomers of Ethyl 4-bromocinnamate
In the realm of organic chemistry, the seemingly subtle difference in the spatial arrangement of atoms can lead to profound variations in the physical, chemical, and biological properties of molecules. This guide provides a comprehensive spectroscopic comparison of the cis (Z) and trans (E) isomers of Ethyl 4-bromocinnamate, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols. The distinct spectroscopic signatures of these isomers, arising from their different geometries, are crucial for their identification and characterization in various research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the cis and trans isomers of Ethyl 4-bromocinnamate.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assignment | trans-Ethyl 4-bromocinnamate | cis-Ethyl 4-bromocinnamate (Predicted) |
| Ethyl -CH₃ (t) | ~1.34 ppm (J = 7.1 Hz) | ~1.25 ppm (J = 7.1 Hz) |
| Ethyl -CH₂ (q) | ~4.27 ppm (J = 7.1 Hz) | ~4.15 ppm (J = 7.1 Hz) |
| Vinylic H (α to C=O) (d) | ~6.44 ppm (J = 16.0 Hz) | ~5.89 ppm (J = 12.5 Hz) |
| Vinylic H (β to C=O) (d) | ~7.65 ppm (J = 16.0 Hz) | ~6.85 ppm (J = 12.5 Hz) |
| Aromatic H (d) | ~7.38 ppm (J = 8.5 Hz) | ~7.25 ppm (J = 8.5 Hz) |
| Aromatic H (d) | ~7.54 ppm (J = 8.5 Hz) | ~7.45 ppm (J = 8.5 Hz) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assignment | trans-Ethyl 4-bromocinnamate | cis-Ethyl 4-bromocinnamate (Predicted) |
| Ethyl -CH₃ | ~14.3 ppm | ~14.1 ppm |
| Ethyl -CH₂ | ~60.6 ppm | ~60.3 ppm |
| Vinylic C (α to C=O) | ~119.3 ppm | ~118.5 ppm |
| Aromatic C-Br | ~125.0 ppm | ~124.8 ppm |
| Aromatic CH | ~129.5 ppm | ~129.3 ppm |
| Aromatic CH | ~132.1 ppm | ~131.9 ppm |
| Aromatic C | ~133.4 ppm | ~133.2 ppm |
| Vinylic C (β to C=O) | ~143.2 ppm | ~142.5 ppm |
| Carbonyl C=O | ~166.4 ppm | ~165.8 ppm |
Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Vibrational Mode | trans-Ethyl 4-bromocinnamate | cis-Ethyl 4-bromocinnamate (Predicted) |
| C=O Stretch (Ester) | ~1715 cm⁻¹ | ~1720 cm⁻¹ |
| C=C Stretch (Alkene) | ~1635 cm⁻¹ | ~1630 cm⁻¹ |
| C-O Stretch (Ester) | ~1270, 1170 cm⁻¹ | ~1265, 1175 cm⁻¹ |
| =C-H Out-of-Plane Bend | ~980 cm⁻¹ (trans) | ~780 cm⁻¹ (cis) |
| C-Br Stretch | ~680 cm⁻¹ | ~680 cm⁻¹ |
Table 4: UV-Vis Spectroscopic Data (in Ethanol)
| Parameter | trans-Ethyl 4-bromocinnamate | cis-Ethyl 4-bromocinnamate (Predicted) |
| λmax | ~280 nm | ~270 nm |
| Molar Absorptivity (ε) | High | Lower than trans isomer |
Experimental Workflow
The synthesis and comparative analysis of the cis and trans isomers of Ethyl 4-bromocinnamate follow a logical workflow, beginning with the synthesis of the thermodynamically more stable trans isomer, followed by its photochemical isomerization to the cis isomer, and concluding with the spectroscopic analysis of both isomers.
Caption: Experimental workflow for the synthesis and spectroscopic comparison of cis and trans isomers.
Experimental Protocols
Synthesis of trans-Ethyl 4-bromocinnamate
The trans isomer of Ethyl 4-bromocinnamate can be synthesized via a Horner-Wadsworth-Emmons reaction.
-
Reagents and Equipment : 4-bromobenzaldehyde, triethyl phosphonoacetate, sodium hydride (NaH) as a 60% dispersion in mineral oil, anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon).
-
Procedure :
-
In a flame-dried round-bottom flask under an inert atmosphere, sodium hydride (1.1 equivalents) is suspended in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
Triethyl phosphonoacetate (1.0 equivalent) is added dropwise to the suspension. The mixture is stirred at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to form the ylide.
-
A solution of 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethanol or by column chromatography on silica gel to yield pure trans-Ethyl 4-bromocinnamate.
-
Synthesis of cis-Ethyl 4-bromocinnamate via Photochemical Isomerization
The cis isomer is prepared by the photochemical isomerization of the trans isomer.
-
Reagents and Equipment : Pure trans-Ethyl 4-bromocinnamate, a suitable solvent (e.g., hexane or acetonitrile), a quartz reaction vessel, and a UV lamp (e.g., a medium-pressure mercury lamp).
-
Procedure :
-
A dilute solution of trans-Ethyl 4-bromocinnamate in the chosen solvent is prepared in the quartz reaction vessel.
-
The solution is irradiated with the UV lamp at room temperature. The progress of the isomerization is monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy.
-
Irradiation is continued until a photostationary state (a constant ratio of cis to trans isomers) is reached.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of cis and trans isomers is separated by column chromatography on silica gel. The cis isomer is typically less polar and will elute first.
-
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy : Spectra are recorded on a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy : IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between NaCl or KBr plates.
-
UV-Vis Spectroscopy : UV-Vis absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer using ethanol as the solvent. Quartz cuvettes with a 1 cm path length are used. Solutions of known concentration are prepared to determine molar absorptivity.
Conclusion
The spectroscopic analysis of cis and trans isomers of Ethyl 4-bromocinnamate reveals distinct and characteristic differences, particularly in their ¹H NMR, IR, and UV-Vis spectra. The most telling distinction in the ¹H NMR is the coupling constant of the vinylic protons, which is significantly smaller for the cis isomer (~12.5 Hz) compared to the trans isomer (~16.0 Hz). In the IR spectrum, the out-of-plane =C-H bending vibration serves as a clear diagnostic tool, appearing around 980 cm⁻¹ for the trans isomer and approximately 780 cm⁻¹ for the cis isomer. Furthermore, the UV-Vis spectrum of the trans isomer exhibits a longer wavelength maximum absorption (λmax) and a higher molar absorptivity, a consequence of its more planar and extended conjugated system. These spectroscopic fingerprints are indispensable for the unambiguous identification and differentiation of these geometric isomers in complex reaction mixtures and for quality control in various applications.
A Comparative Study of Palladium Catalysts for the Suzuki Coupling of Ethyl trans-4-bromocinnamate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Performance in the Suzuki-Miyaura Coupling of a Cinnamate Derivative.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of various palladium catalysts for the Suzuki coupling of Ethyl trans-4-bromocinnamate with phenylboronic acid. The selection of the appropriate catalyst is critical for optimizing reaction yield, time, and overall efficiency. This document presents a summary of catalyst performance based on available data for structurally similar substrates and provides detailed experimental protocols to aid in catalyst selection and experimental design.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalyst systems in Suzuki-Miyaura coupling reactions of aryl bromides. While direct comparative data for this compound is limited in the reviewed literature, the presented data, based on analogous substrates like (E)-bromostilbene, provides a strong basis for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | KOH | THF/Methanol | Room Temp. | 1 | ~95-100% |
| Pd(PPh₃)₄ | PPh₃ (integrated) | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 | 12-24 | 85-95% |
| PdCl₂(dppf) | dppf | K₂CO₃ | DMF or Dioxane | 80-110 | 2-12 | 90-98% |
| Pd/C | Ligand-free | K₂CO₃ | Water/Ethanol | Room Temp. - 80 | 1-6 | >95% |
Experimental Protocols
Detailed methodologies for Suzuki coupling reactions using different palladium catalysts are provided below. These protocols are based on established procedures for aryl bromides and can be adapted for the specific substrate, this compound.
Protocol 1: Suzuki Coupling using Pd(OAc)₂/PPh₃
This protocol is adapted from the successful Suzuki coupling of (E)-bromostilbene, a structurally similar compound to this compound.[1]
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Argon gas
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) and phenylboronic acid (1.0-1.2 equiv.) in a 1:1 mixture of THF and methanol.
-
In a separate flask, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.01-0.02 equiv.) and PPh₃ (0.02-0.04 equiv.) in THF.
-
Add the catalyst solution to the reaction mixture.
-
Add potassium hydroxide (2.0 equiv.) to the mixture.
-
Stir the reaction at room temperature for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(PPh₃)₄
This is a general and widely used protocol for Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.01-0.05 equiv.) to the reaction mixture under an argon atmosphere.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, or until TLC indicates completion.
-
Cool the reaction to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Suzuki Coupling using PdCl₂(dppf)
This catalyst is often effective for more challenging substrates.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dioxane, anhydrous
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Add PdCl₂(dppf) (0.01-0.03 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an appropriate solvent.
-
Wash the organic phase, dry, and concentrate. Purify by column chromatography.
Protocol 4: Ligand-Free Suzuki Coupling using Pd/C
A heterogeneous and often more environmentally friendly approach.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium on carbon (10% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
Water and/or Ethanol
Procedure:
-
In a flask, suspend this compound (1.0 equiv.), phenylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.) in a mixture of water and ethanol.
-
Add 10% Pd/C (1-5 mol% of Pd).
-
Stir the mixture vigorously at room temperature or heat to 80 °C for 1-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Remove the organic solvent from the filtrate under reduced pressure and extract the aqueous residue with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify as needed by column chromatography or recrystallization.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
References
A Comparative Guide to the Quantitative Analysis of Ethyl trans-4-bromocinnamate: qNMR vs. HPLC
In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. Ethyl trans-4-bromocinnamate, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its assay. This guide provides a comprehensive comparison of two powerful analytical techniques for determining the concentration of this compound: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).
Principles of Quantitative Analysis
Quantitative NMR (qNMR) is a primary analytical method that offers a direct measurement of an analyte's concentration in a sample.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[1][2] By comparing the integral of an analyte's signal to that of a certified internal standard with a known concentration, the absolute concentration of the analyte can be determined without the need for a specific reference standard of the analyte itself.[1][3]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For quantitative analysis, a detector (commonly UV-Vis) measures the response of the analyte as it elutes from the column. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from reference standards of known concentrations.
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol for this compound
This protocol outlines the steps for determining the concentration of this compound using qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Maleic acid (Internal Standard, Certified Reference Material)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
Analytical balance
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans (ns): 8 (can be adjusted based on signal-to-noise requirements).
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): 20 ppm.
4. Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Phase the spectrum manually to ensure all peaks have a correct Lorentzian shape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the vinyl protons (doublets around 6.4 and 7.6 ppm) are suitable. For maleic acid, the singlet of the two vinyl protons (around 6.3 ppm) is used.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
HPLC Protocol for the Assay of this compound
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound (Analyte and Reference Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and prepare a solution in methanol at a concentration within the calibration range.
4. Analysis:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Performance Comparison
The choice between qNMR and HPLC for the assay of this compound depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique, with illustrative data based on the analysis of similar compounds.[4][5][6]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration.[1] | Comparative method based on separation and detection, requires calibration with a reference standard. |
| Accuracy | High, as it provides an absolute purity value. | High, but can be influenced by the response factors of impurities and the purity of the reference standard.[1] |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Very good, with low RSD. |
| Linearity | Excellent over a wide dynamic range. | Good, but may be limited by detector saturation at high concentrations. |
| Limit of Detection (LOD) | Typically in the mg/mL range. | Typically in the µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the mg/mL range.[6] | Typically in the µg/mL range.[6][7][8] |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[9] | High, based on chromatographic separation. Co-eluting impurities can be an issue. |
| Reference Standard | Requires a certified internal standard of a different compound.[1] | Typically requires a reference standard of the analyte; area percent method is common but less accurate.[1] |
| Analysis Time | Relatively short per sample after initial setup. | Can be longer due to column equilibration and run times. |
| Sample Throughput | Can be high with an autosampler. | High with an autosampler. |
| Method Development | Generally simpler, primarily involving selection of a suitable solvent and internal standard. | More complex, involving optimization of mobile phase, column, and detector parameters. |
| Sample Integrity | Non-destructive. | Destructive. |
| Cost | Higher initial instrument cost, lower solvent and consumable costs per sample.[10] | Lower initial instrument cost, higher solvent and consumable costs per sample. |
Visualizing the Workflows
qNMR Experimental Workflow
Caption: Workflow for quantitative analysis using NMR (qNMR).
Logical Comparison of qNMR and HPLC
Caption: Comparison of qNMR and HPLC for quantitative analysis.
Conclusion
Both qNMR and HPLC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.
qNMR serves as an excellent primary method for obtaining a highly accurate, absolute quantification without the need for a specific reference standard of the analyte. Its non-destructive nature and straightforward method development make it particularly valuable for the certification of reference materials and for routine assays where high accuracy is critical.
HPLC offers superior sensitivity, making it the method of choice for detecting and quantifying trace-level impurities. Its high resolving power is advantageous for analyzing complex mixtures. However, its reliance on a reference standard of the analyte and the potential for matrix effects are important considerations.
The selection of the most appropriate technique will ultimately depend on the specific analytical challenge, including the required level of accuracy and sensitivity, the availability of reference standards, and the complexity of the sample matrix. For many applications in the pharmaceutical industry, a combination of both techniques can provide a comprehensive and robust analytical characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. emerypharma.com [emerypharma.com]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Low level determination of 4-amino-2-ethoxy-cinnamic acid and its ethyl ester in a drug substance and its formulation prototypes by HPLC-UV-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of Reactivity: Ethyl trans-4-bromocinnamate vs. Ethyl trans-4-chlorocinnamate
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that significantly impacts the efficiency, yield, and economic viability of a synthetic route. This guide provides an in-depth comparison of the reactivity of two common intermediates, Ethyl trans-4-bromocinnamate and Ethyl trans-4-chlorocinnamate, in the context of palladium-catalyzed cross-coupling reactions. This analysis is supported by established chemical principles and illustrative experimental data to inform substrate selection in synthetic workflows.
The enhanced reactivity of aryl bromides over aryl chlorides is a well-established principle in organometallic chemistry, primarily driven by the difference in the carbon-halogen bond strength. The carbon-bromine bond is weaker than the carbon-chlorine bond, and therefore, the aryl bromide more readily undergoes the often rate-determining oxidative addition step to a palladium(0) catalyst in many cross-coupling reactions.
Theoretical Basis for Reactivity Difference: Hammett Substituent Constants
The electronic effects of the bromo and chloro substituents in the para position of the cinnamate ester can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent, which in turn influences the reactivity of the molecule. For the para-position, the Hammett sigma (σp) constants for bromine and chlorine are very similar, indicating that their inductive and resonance effects on the reaction center are nearly identical.
| Substituent | Hammett Constant (σp) |
| -Br | +0.23 |
| -Cl | +0.23 |
Since the electronic effects are comparable, the dominant factor governing the difference in reactivity between this compound and Ethyl trans-4-chlorocinnamate in palladium-catalyzed cross-coupling reactions is the disparity in the carbon-halogen bond dissociation energies.
Comparative Reactivity in Suzuki-Miyaura Coupling
To illustrate the practical consequences of the differing reactivities, a model Suzuki-Miyaura cross-coupling reaction with phenylboronic acid is presented. The Suzuki-Miyaura reaction is a versatile and widely utilized method for the formation of carbon-carbon bonds.
Reaction Scheme:
Caption: Workflow for comparing substrate reactivity.
Conclusion
Mass Spectral Analysis for the Confirmation of Ethyl trans-4-bromocinnamate Derivatives: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectral data for Ethyl trans-4-bromocinnamate and its derivatives. The confirmation of these compounds is crucial in various research and development stages, from synthetic chemistry to metabolism studies. This document outlines the key mass spectrometric characteristics, experimental protocols for analysis, and a comparison with related structures to aid in the accurate identification and confirmation of these molecules.
Comparative Mass Spectral Data
The following table summarizes the key mass spectral data for this compound and its derivatives obtained through Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). The characteristic isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) is a key diagnostic feature for the brominated compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and [Relative Intensity %] |
| This compound | C₁₁H₁₁BrO₂ | 255.11[1][2] | 256/254 (M⁺) [~15], 211/209 [~20], 183/181 [~100], 128 [~15], 102 [~25][1] |
| Ethyl trans-4-chlorocinnamate | C₁₁H₁₁ClO₂ | 210.66[3][4] | 212/210 (M⁺) , 167/165, 139, 102 |
| Ethyl trans-4-methoxycinnamate | C₁₂H₁₄O₃ | 206.24[5] | 206 (M⁺) , 178, 161, 133, 105[6][7] |
| Mthis compound | C₁₀H₉BrO₂ | 241.08[8][9] | 242/240 (M⁺) , 211/209, 183/181, 128, 102[8] |
| Ethyl cinnamate (unsubstituted) | C₁₁H₁₂O₂ | 176.21[10] | 176 (M⁺) [~36], 131[11], 103 [~44], 77 [~30] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a general guideline and may require optimization based on the specific instrument and derivatives being analyzed.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 50:1), depending on sample concentration.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
For higher sensitivity and specificity, particularly in complex matrices, an LC-MS/MS method is recommended.
-
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A C18 reverse-phase column (e.g., ZORBAX SB C18, 3.5 μm, 2.1 x 150 mm).
-
Mobile Phase: A gradient of methanol and water containing 2 mmol/L ammonium acetate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions should be optimized for each analyte. For cinnamic acid, the transition m/z 146.8 → 103.1 has been reported.
-
Mandatory Visualizations
Caption: Workflow for Mass Spectral Analysis.
Caption: Proposed Fragmentation of this compound.
References
- 1. 2-Ethylhexyl trans-4-methoxycinnamate [webbook.nist.gov]
- 2. trans-Ethyl p-methoxycinnamate [webbook.nist.gov]
- 3. Epigoitrin | C5H7NOS | CID 3032313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Ethyl trans-4-ethoxycinnamate | 1504-69-4 | Benchchem [benchchem.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL 4-BROMOCINNAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 10. Ethyl Cinnamate | C11H12O2 | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. trans-Ethyl p-methoxycinnamate [webbook.nist.gov]
A Comparative Guide to the Synthesis of Ethyl trans-4-bromocinnamate: An In-Silico and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to Ethyl trans-4-bromocinnamate and related cinnamic acid derivatives. We delve into the reaction mechanisms from both an experimental and an in-silico perspective, offering insights for reaction optimization and analogue synthesis. While direct in-silico analysis of the reaction mechanisms for this compound is limited in publicly available literature, this guide leverages computational studies on closely related reactions, such as the Claisen-Schmidt condensation for chalcone synthesis, to provide a framework for understanding the electronic and steric factors influencing these transformations.
Comparison of Synthetic Methodologies
The synthesis of this compound and its analogues can be achieved through several established organic reactions. Here, we compare three common methods: Fischer Esterification, the Wittig Reaction, and the Claisen-Schmidt Condensation.
| Reaction | Starting Materials | Reagents/Catalysts | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Fischer Esterification | 4-Bromocinnamic acid, Ethanol | Strong acid catalyst (e.g., H₂SO₄) | 60-95% | Reflux | Inexpensive reagents, simple procedure. | Reversible reaction, may require removal of water to drive to completion. |
| Wittig Reaction | 4-Bromobenzaldehyde, (Carbethoxymethylene)triphenylphosphorane (Wittig reagent) | Base (if preparing the ylide in situ) | 80-95% | Often room temperature, can be solvent-free. | High stereoselectivity for the E-isomer with stabilized ylides, mild conditions. | Stoichiometric amounts of phosphine oxide byproduct can complicate purification. |
| Claisen-Schmidt Condensation | 4-Bromobenzaldehyde, Ethyl acetate | Strong base (e.g., Sodium ethoxide) | 68-74% | Low temperatures (0-5 °C) | Good for forming α,β-unsaturated ketones (chalcones), can be adapted for esters. | Can have side reactions, requires careful temperature control. |
In-Silico Analysis of Reaction Mechanisms
Claisen-Schmidt Condensation: A DFT Perspective
A study on the Claisen-Schmidt reaction for the synthesis of chalcones using Density Functional Theory (DFT) revealed a correlation between the electronic properties of the starting benzaldehydes and the reaction yield. The study showed that the reactivity of most benzaldehydes was correlated with their LUMO (Lowest Unoccupied Molecular Orbital) energy and global electrophilicity index (ω).[1] This suggests that the nucleophilic attack of the enolate on the aldehyde is a key factor in determining the reaction's success. For a smaller subset of benzaldehydes, the reactivity was related to their HOMO (Highest Occupied Molecular Orbital) and HOMO-LUMO gap energies, indicating that the dehydration step can also be rate-determining.[1]
These findings can be extrapolated to the synthesis of this compound via a Claisen-Schmidt type reaction, suggesting that the electrophilicity of the carbonyl group in 4-bromobenzaldehyde is a crucial parameter for efficient reaction.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of ethyl cinnamate, which can be adapted for the synthesis of this compound by using the corresponding 4-bromo-substituted starting materials.
Fischer Esterification of Cinnamic Acid
Materials:
-
trans-Cinnamic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve trans-cinnamic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 2-3 hours.
-
After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl cinnamate.
-
Purify the product by distillation or column chromatography.
Wittig Reaction for the Synthesis of Ethyl Cinnamate
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane
-
Hexanes
Procedure:
-
In a conical vial, mix benzaldehyde and (carbethoxymethylene)triphenylphosphorane.[2]
-
Stir the mixture at room temperature for 15 minutes.[2]
-
Add hexanes to the reaction mixture and continue stirring for a few minutes to precipitate the triphenylphosphine oxide byproduct.[2]
-
Filter the mixture to remove the solid byproduct.
-
Evaporate the solvent from the filtrate to obtain the crude ethyl cinnamate.[2]
-
The product can be further purified by column chromatography if necessary. This solvent-free approach is highlighted as a green chemistry method with yields typically in the 80-85% range.[3]
Claisen Condensation for the Synthesis of Ethyl Cinnamate
Materials:
-
Sodium metal
-
Absolute ethyl acetate
-
Absolute ethanol
-
Benzaldehyde
-
Glacial acetic acid
-
Xylene
Procedure:
-
Prepare powdered sodium by melting it under dry xylene and stirring vigorously.[4]
-
After cooling, decant the xylene and add absolute ethyl acetate containing a small amount of absolute ethanol.[4]
-
Cool the mixture to 0-5 °C and slowly add benzaldehyde while stirring.[4]
-
Continue stirring until the sodium has reacted.
-
Add glacial acetic acid to quench the reaction, followed by water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic portions.
-
Wash the combined organic layers with hydrochloric acid and then dry with sodium sulfate.
-
Distill off the ethyl acetate and then distill the remaining liquid under reduced pressure to obtain ethyl cinnamate. The reported yield for this method is between 68-74%.[4]
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl trans-4-bromocinnamate
Essential Safety and Handling Guide for Ethyl trans-4-bromocinnamate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Chemical Profile: this compound is a halogenated organic compound. It is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards.[4] A face shield should be worn over goggles if there is a splash hazard.[5] | To prevent eye irritation from splashes or vapors.[1][2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber gloves).[6] Inspect gloves for any tears or degradation before use. | To prevent skin contact and subsequent irritation.[1][3] |
| Body Protection | A lab coat, long pants, and closed-toe shoes. An apron may be necessary for larger quantities.[1][4][7] | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator is required.[1] | To avoid inhalation of vapors, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation of vapors.[1][8]
Work Practices:
-
Avoid direct contact with the chemical.[1]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[3]
-
Ensure the work area is clean and organized to prevent spills.
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials. Refer to the Safety Data Sheet (SDS) for specific incompatibilities.
-
Store below eye level to minimize the risk of spills when retrieving.[9]
Emergency Procedures
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes.[4][10]
-
Wash the area with soap and water.[11]
-
Seek medical attention if irritation persists.[10]
Eye Contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4][5][10]
-
Remove contact lenses if present and easy to do so.[3]
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Collection:
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.[2][12]
-
The waste container must be labeled with the words "Hazardous Waste" and the chemical name.
-
Do not mix with non-halogenated waste to avoid costly disposal procedures.[2][12]
-
Store the waste container in a designated satellite accumulation area, which should be in a well-ventilated location and have secondary containment.[2]
Disposal Procedure:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visual Workflow for Handling and Disposal
Caption: A flowchart outlining the key steps for safely handling and disposing of this compound.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. 7.4.4 Eye and Skin Absorption | Environment, Health and Safety [ehs.cornell.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
